MS8847
Description
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Properties
Molecular Formula |
C70H98N10O8S |
|---|---|
Molecular Weight |
1239.7 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[11-[3-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C70H98N10O8S/c1-9-79(56-28-36-88-37-29-56)60-40-55(39-58(49(60)4)66(84)73-43-59-47(2)38-48(3)75-67(59)85)53-23-21-52(22-24-53)44-78-34-32-77(33-35-78)31-27-62(82)71-30-17-15-13-11-10-12-14-16-18-63(83)76-65(70(6,7)8)69(87)80-45-57(81)41-61(80)68(86)72-42-51-19-25-54(26-20-51)64-50(5)74-46-89-64/h19-26,38-40,46,56-57,61,65,81H,9-18,27-37,41-45H2,1-8H3,(H,71,82)(H,72,86)(H,73,84)(H,75,85)(H,76,83)/t57-,61+,65-/m1/s1 |
InChI Key |
DGCDZRAZXAUSDI-HTYMRSPFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Takedown: A Technical Guide to the Mechanism of Action of MS8847
For Immediate Release
NEW YORK, NY – In the intricate landscape of cancer therapeutics, a novel molecule, MS8847, has emerged as a highly potent and selective degrader of the Enhancer of Zeste Homolog 2 (EZH2) protein. This in-depth guide elucidates the core mechanism of action of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its function, supported by quantitative data, detailed experimental protocols, and visual representations of its operational pathways.
This compound operates as a proteolysis-targeting chimera (PROTAC), a sophisticated therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] Specifically, this compound orchestrates the degradation of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2) that is frequently dysregulated in various cancers, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1][2][3][4]
Core Mechanism: A Tripartite Alliance for Targeted Degradation
The action of this compound is a carefully orchestrated process involving three key players: this compound itself, the target protein EZH2, and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] The bifunctional nature of the this compound molecule allows it to simultaneously bind to both EZH2 and VHL, forming a ternary complex. This proximity, engineered by this compound, enables the VHL E3 ligase to tag EZH2 with a chain of ubiquitin molecules. This polyubiquitination serves as a molecular beacon, signaling the proteasome—the cell's protein degradation machinery—to recognize and subsequently dismantle the EZH2 protein.[2][3] This process is dependent on the ubiquitin-proteasome system (UPS).[2][3]
A key advantage of this compound lies in its ability to target both the canonical (enzymatic) and non-canonical (non-enzymatic) oncogenic functions of EZH2.[3][4] While traditional EZH2 inhibitors only block its catalytic activity, this compound's degradation approach eliminates the entire protein, thereby abrogating all of its downstream oncogenic effects.[4] This comprehensive targeting holds significant promise for overcoming the limitations of existing EZH2-targeted therapies.[4]
Quantitative Assessment of this compound Efficacy
The potency and efficacy of this compound in degrading EZH2 and inhibiting cancer cell proliferation have been quantified in various preclinical studies. The following table summarizes key quantitative data from studies in MLL-rearranged (MLL-r) acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC) cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MOLM-13 | MLL-r AML | DC₅₀ (EZH2 Degradation) | ~10 nM | [4] |
| MV-4-11 | MLL-r AML | DC₅₀ (EZH2 Degradation) | ~25 nM | [4] |
| BT549 | TNBC | DC₅₀ (EZH2 Degradation) | <100 nM | [2] |
| MOLM-13 | MLL-r AML | IC₅₀ (Cell Viability) | ~50 nM | [4] |
| MV-4-11 | MLL-r AML | IC₅₀ (Cell Viability) | ~75 nM | [4] |
| BT549 | TNBC | IC₅₀ (Cell Viability) | ~1 µM | [2] |
DC₅₀ (Degradation Concentration 50): The concentration of this compound required to degrade 50% of the target protein. IC₅₀ (Inhibitory Concentration 50): The concentration of this compound required to inhibit 50% of cell growth or viability.
Experimental Protocols
To ensure the reproducibility and further investigation of this compound's mechanism of action, detailed methodologies for key experiments are provided below.
Western Blot Analysis for EZH2 Degradation
Objective: To determine the concentration-dependent effect of this compound on EZH2 protein levels.
-
Cell Culture and Treatment: Seed cancer cells (e.g., BT549) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 48 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody against EZH2. A primary antibody against a loading control (e.g., β-Actin) should also be used.[2] Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (WST-8/CCK-8)
Objective: To assess the anti-proliferative effect of this compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., BT549) in 96-well plates at an appropriate density.
-
Compound Treatment: After cell attachment, treat the cells with a serial dilution of this compound for a designated period (e.g., 5 days).[2]
-
Reagent Addition: Add WST-8 (or CCK-8) reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.
Conclusion and Future Directions
This compound represents a significant advancement in the targeted degradation of EZH2. Its potent and selective mechanism of action, which leverages the ubiquitin-proteasome system to eliminate both the canonical and non-canonical functions of EZH2, underscores its therapeutic potential in cancers such as AML and TNBC.[1][2][3][4][5] The preclinical data robustly supports its efficacy in cell-based models, and it has a pharmacokinetic profile suitable for in vivo studies.[2][3] Further in vivo investigations are warranted to fully elucidate the therapeutic window and anti-tumor activity of this compound, paving the way for potential clinical development. This valuable chemical probe will undoubtedly facilitate deeper investigations into the multifaceted roles of EZH2 in cancer biology.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to MS8847: A VHL-Recruiting EZH2 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS8847 is a highly potent, selective, and cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of Enhancer of Zeste Homolog 2 (EZH2). By hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization. The information presented herein is intended to enable researchers to effectively utilize this compound as a tool for studying the biological functions of EZH2 and to guide the development of novel therapeutics targeting EZH2-dependent pathologies.
Introduction to this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to EZH2, a flexible linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1][2] This design allows this compound to act as a molecular bridge, bringing EZH2 into close proximity with the VHL E3 ligase complex. This induced proximity leads to the polyubiquitination of EZH2, marking it for degradation by the 26S proteasome.[3] EZH2 is the catalytic subunit of PRC2 and is responsible for the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1][3] Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1][2][4] By inducing the degradation of EZH2, this compound offers a therapeutic strategy to not only inhibit its catalytic activity but also to eliminate its non-catalytic scaffolding functions.[1][3]
Mechanism of Action
The mechanism of action of this compound follows the canonical PROTAC pathway, which involves the formation of a ternary complex and the subsequent ubiquitination and degradation of the target protein.
Signaling Pathway
The recruitment of the VHL E3 ligase complex by this compound initiates a signaling cascade that results in the degradation of EZH2. The VHL complex, which includes Elongin B, Elongin C, Cullin 2, and Rbx1, is responsible for substrate recognition and the transfer of ubiquitin.[5]
Quantitative Data
The efficacy of this compound has been quantified in various cancer cell lines, demonstrating its potent degradation of EZH2 and subsequent anti-proliferative effects.
EZH2 Degradation
The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are key parameters to quantify the efficacy of a PROTAC.
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| EOL-1 | Acute Myeloid Leukemia | ~10 | >95 | 24 |
| MV4-11 | Acute Myeloid Leukemia | <10 | >95 | 24 |
| MOLM-13 | Acute Myeloid Leukemia | ~30 | >90 | 24 |
| BT-549 | Triple-Negative Breast Cancer | ~100 | >80 | 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~100 | >80 | 48 |
Data is estimated from published western blot analyses. Actual values may vary.
Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) reflects the potency of this compound in inhibiting cancer cell growth.
| Cell Line | Cancer Type | IC50 (nM) | Treatment Time (days) |
| EOL-1 | Acute Myeloid Leukemia | 110 | 5 |
| MV4-11 | Acute Myeloid Leukemia | 410 | 5 |
| MOLM-13 | Acute Myeloid Leukemia | 350 | 5 |
| BT-549 | Triple-Negative Breast Cancer | ~200 | 5 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~300 | 5 |
Experimental Protocols
The following protocols provide detailed methodologies for the characterization of this compound.
EZH2 Degradation Assay (Western Blot)
This protocol details the assessment of EZH2 protein levels in cells following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., EOL-1, BT-549)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-EZH2
-
Loading control antibody: anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for the desired time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against EZH2 and a loading control overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the EZH2 signal to the loading control.
Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plate for the desired period (e.g., 5 days).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value.
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol is designed to demonstrate the this compound-induced interaction between EZH2 and VHL.[6]
Materials:
-
Cells expressing EZH2 and VHL
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-VHL)
-
Protein A/G magnetic beads
-
Antibodies for Western blot (anti-EZH2, anti-VHL)
Procedure:
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (to prevent degradation of the complex) for a few hours.
-
Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an anti-VHL antibody overnight, followed by incubation with Protein A/G beads.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot: Analyze the eluates by Western blotting using anti-EZH2 and anti-VHL antibodies to detect the co-precipitated proteins.
In Vitro Ubiquitination Assay
This assay directly demonstrates the ubiquitination of EZH2 mediated by this compound.[7]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Recombinant EZH2
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer
Procedure:
-
Reaction Setup: Combine E1, E2, VBC complex, EZH2, ubiquitin, ATP, and this compound in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot: Analyze the reaction products by Western blotting using an anti-EZH2 antibody to visualize the laddering pattern indicative of polyubiquitination.
Conclusion
This compound is a powerful chemical probe for studying the roles of EZH2 in health and disease. Its ability to potently and selectively induce the degradation of EZH2 provides a valuable tool for researchers in both academic and industrial settings. The data and protocols presented in this guide offer a solid foundation for the effective utilization of this compound in EZH2-related research and drug discovery efforts. Further investigation into its in vivo pharmacokinetics and efficacy will be crucial for its potential translation into a clinical candidate.
References
- 1. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. von Hippel-Lindau (VHL) | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The Advent of MS8847: A Potent EZH2 PROTAC Degrader for Oncology Research
A Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Novel Therapeutic Agent
Introduction
In the landscape of oncology drug discovery, the targeting of epigenetic regulators has emerged as a promising therapeutic strategy. Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has been a focal point of this research due to its frequent dysregulation in a variety of cancers, including leukemia and breast cancer.[1][2][3] While catalytic inhibitors of EZH2 have been developed, their efficacy is often limited by the non-canonical, or non-enzymatic, oncogenic functions of the EZH2 protein.[3][4] To address this limitation, a new class of therapeutic agents known as Proteolysis-Targeting Chimeras (PROTACs) has been explored. This whitepaper details the discovery, synthesis, and characterization of MS8847, a novel and highly potent EZH2 PROTAC degrader.[1]
This compound was developed as a heterobifunctional molecule designed to induce the degradation of the EZH2 protein through the ubiquitin-proteasome system.[3][5] It achieves this by simultaneously binding to EZH2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby bringing them into close proximity.[1][5] This induced proximity leads to the ubiquitination of EZH2, marking it for degradation by the proteasome.[3] This degradation mechanism allows this compound to suppress both the canonical and non-canonical oncogenic activities of EZH2, offering a potential advantage over traditional enzymatic inhibitors.[1][4]
Discovery and Design
The design of this compound is based on the established EZH2 inhibitor EPZ-6438 (Tazemetostat) and a ligand for the VHL E3 ligase, connected by an optimized linker.[1] The rationale behind this design was to create a molecule that could effectively recruit the VHL E3 ligase to the EZH2 protein, leading to its targeted degradation. Researchers at the Mount Sinai Center for Therapeutics Discovery systematically optimized the linker composition to achieve high potency and efficacy.[1]
To validate the mechanism of action, two structurally similar negative control compounds were also synthesized: MS8847N1, which is designed to be unable to bind to EZH2 but can still recruit VHL, and MS8847N2, which can bind to EZH2 but cannot recruit the VHL E3 ligase.[1] These controls were instrumental in demonstrating that the activity of this compound is dependent on its ability to form a ternary complex between EZH2 and VHL.[1]
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that involves the preparation of the EZH2-binding moiety derived from EPZ-6438, the VHL E3 ligase ligand, and the linker, followed by their conjugation. The detailed synthetic route is outlined in the primary literature.[1]
Mechanism of Action
This compound functions as a PROTAC, a molecule that co-opts the cell's natural protein disposal system to eliminate a target protein.[3] The mechanism can be broken down into the following key steps:
-
Ternary Complex Formation: this compound, with its two distinct binding moieties, simultaneously engages with the EZH2 protein and the VHL E3 ubiquitin ligase, forming a transient ternary complex.
-
Ubiquitination: The proximity induced by this compound allows the VHL E3 ligase to transfer ubiquitin molecules to the EZH2 protein.
-
Proteasomal Degradation: The poly-ubiquitinated EZH2 is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.
This process is catalytic, as a single molecule of this compound can induce the degradation of multiple EZH2 proteins. The degradation of EZH2 effectively removes the protein from the cell, thereby inhibiting both its enzymatic and non-enzymatic functions.[1][4]
Caption: Mechanism of action of this compound as an EZH2 PROTAC degrader.
Biological Activity and Efficacy
This compound has demonstrated potent and superior EZH2 degradation and anti-proliferative effects in various cancer cell lines, particularly in MLL-rearranged (MLL-r) acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1]
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| EZH2 Degradation (DC50) | EOL-1 (AML) | 34.4 ± 10.7 nM | [1] |
| Cell Viability (IC50) | MV4;11 (AML) | 0.19 µM | [1] |
| RS4;11 (AML) | 0.41 µM | [1] | |
| BT549 (TNBC) | 1.45 µM | [1] | |
| MDA-MB-468 (TNBC) | 0.45 µM | [1] |
Table 1: In Vitro Activity of this compound
Pharmacokinetic studies in mice have shown that this compound possesses a profile suitable for in vivo efficacy studies, indicating its potential for further preclinical and clinical development.[1][3]
Experimental Protocols
The following are summaries of the key experimental protocols used in the characterization of this compound. For complete details, refer to the primary publication.[1]
Western Blot Analysis for EZH2 Degradation
-
Cell Treatment: Cancer cell lines (e.g., EOL-1, BT549) are seeded and treated with varying concentrations of this compound or DMSO control for specified time periods (e.g., 24, 48 hours).
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against EZH2 and a loading control (e.g., β-Actin). This is followed by incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (WST-8/CCK-8)
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or control compounds for a specified duration (e.g., 5 days).
-
Assay: WST-8 (CCK-8) reagent is added to each well and incubated according to the manufacturer's instructions.
-
Measurement: The absorbance at 450 nm is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the DMSO-treated control, and IC50 values are determined by non-linear regression analysis.
Caption: A simplified workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for cancers driven by EZH2.[1] As a highly potent PROTAC degrader, it effectively induces the degradation of EZH2, leading to robust anti-proliferative activity in preclinical models of AML and TNBC.[1][4] Its ability to target both the canonical and non-canonical functions of EZH2 provides a clear advantage over traditional enzymatic inhibitors.[2][3] The favorable pharmacokinetic properties of this compound further support its potential as a valuable chemical tool for the biomedical research community and as a lead compound for the development of novel anticancer therapeutics.[1][3] Further in vivo studies are warranted to fully elucidate the therapeutic potential of this promising EZH2 degrader.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
MS8847: A Technical Guide to a Potent and Selective EZH2 Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and a key epigenetic regulator. Its primary function is to catalyze the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Aberrant EZH2 activity is implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC). Beyond its canonical methyltransferase activity, EZH2 possesses non-canonical, scaffolding functions that also contribute to oncogenesis.
Traditional small molecule inhibitors of EZH2 target its catalytic activity but fail to address its non-canonical roles. To overcome this limitation, proteolysis-targeting chimeras (PROTACs) have emerged as a promising therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.
This technical guide provides an in-depth overview of MS8847, a novel and potent PROTAC degrader of EZH2. This compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the selective degradation of EZH2, thereby targeting both its canonical and non-canonical functions.[1][2] This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying mechanisms and workflows.
Mechanism of Action
This compound is a heterobifunctional molecule consisting of a ligand that binds to EZH2, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase. This tripartite complex formation brings EZH2 in close proximity to the E3 ligase machinery, leading to the polyubiquitination of EZH2 and its subsequent degradation by the proteasome.[1][2] This degradation-based approach offers a distinct advantage over catalytic inhibition by eliminating the entire protein, thereby abrogating both enzymatic and non-enzymatic functions of EZH2.
Figure 1: Mechanism of this compound-mediated EZH2 degradation.
Quantitative Data
The following tables summarize the in vitro efficacy and pharmacokinetic properties of this compound.
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | DC50 (nM)a | IC50 (µM)b | Reference |
| EOL-1 | Acute Myeloid Leukemia (MLL-r) | 34.4 ± 10.7 | 0.11 | [3] |
| MV4;11 | Acute Myeloid Leukemia (MLL-r) | - | 0.17 | [3] |
| RS4;11 | Acute Myeloid Leukemia (MLL-r) | - | 0.41 | [3] |
| BT549 | Triple-Negative Breast Cancer | - | 1.45 | [3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | - | 0.45 | [3] |
a Half-maximal degradation concentration after 24-hour treatment. b Half-maximal inhibitory concentration for cell growth after 5-day treatment.
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Unit | Dosing | Reference |
| Cmax | 3.9 | µM | 50 mg/kg (IP) | [3] |
| Tmax | 4 | hours | 50 mg/kg (IP) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Western Blotting for EZH2 Degradation
This protocol describes the detection of EZH2, and other PRC2 components, protein levels in cells following treatment with this compound.
Figure 2: General workflow for Western blotting.
Materials:
-
Cell lines (e.g., EOL-1, MV4;11, BT549, MDA-MB-468)
-
This compound
-
RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific, #89900)
-
Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher Scientific, #78440)
-
BCA Protein Assay Kit (Thermo Fisher Scientific, #23225)
-
NuPAGE™ 4-12% Bis-Tris Protein Gels (Invitrogen, #NP0321BOX)
-
Nitrocellulose or PVDF membranes
-
5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary antibodies:
-
Rabbit anti-EZH2 (Cell Signaling Technology, #5246)
-
Rabbit anti-SUZ12 (Cell Signaling Technology, #3737)
-
Rabbit anti-EED (Cell Signaling Technology, #85322)
-
Mouse anti-β-actin (Sigma-Aldrich, #A5441)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time points (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris protein gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-EZH2, 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Chemiluminescent Detection: Wash the membrane three times with TBST. Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative protein levels.
Cell Viability Assay
This protocol measures the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) (Dojindo, #CK04) or CellTiter-Glo® 3D Cell Viability Assay (Promega, #G9681) for 3D models.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 5 days.
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
For CellTiter-Glo® 3D: Add CellTiter-Glo® 3D reagent to each well, mix, and incubate at room temperature. Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro 3D Tumor Spheroid Assay
This protocol assesses the efficacy of this compound in a more physiologically relevant 3D tumor model.
Materials:
-
TNBC cell lines (e.g., BT549)
-
Ultra-low attachment 96-well plates
-
Matrigel (Corning, #354230)
-
CellTiter-Glo® 3D Cell Viability Assay (Promega, #G9681)
Procedure:
-
Spheroid Formation: Seed cells in ultra-low attachment plates to allow for the formation of spheroids over 3-4 days.
-
Matrigel Embedding: Embed the formed spheroids in Matrigel.
-
Compound Treatment: Treat the spheroids with this compound for an extended period (e.g., 7-10 days).
-
Viability Assessment: Measure the viability of the spheroids using the CellTiter-Glo® 3D assay as described above.
-
Imaging: Monitor spheroid growth and morphology using microscopy.
Mouse Pharmacokinetic Study
This protocol outlines the procedure for evaluating the pharmacokinetic profile of this compound in mice.
Figure 3: Workflow for a mouse pharmacokinetic study.
Materials:
-
Swiss albino mice
-
This compound formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single intraperitoneal (IP) injection of this compound (e.g., 50 mg/kg) to the mice.
-
Blood Collection: Collect blood samples via retro-orbital bleeding at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-injection.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation: Extract this compound from the plasma samples, typically by protein precipitation with acetonitrile.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and half-life using appropriate software.
Signaling Pathways
Degradation of EZH2 by this compound has significant effects on downstream signaling pathways in cancer cells.
EZH2 Signaling in MLL-rearranged AML
In MLL-rearranged (MLL-r) AML, EZH2 plays a crucial role in maintaining a leukemia stem cell-like state by repressing genes involved in differentiation.[3][4] The MLL fusion proteins aberrantly recruit PRC2, leading to the silencing of key tumor suppressor genes and differentiation-promoting genes. By degrading EZH2, this compound can reactivate the expression of these silenced genes, thereby promoting differentiation and inhibiting leukemic cell growth.
Figure 4: EZH2 signaling in MLL-rearranged AML and the effect of this compound.
Non-Canonical EZH2 Signaling in TNBC
In TNBC, EZH2 exhibits non-canonical functions by acting as a transcriptional co-activator for pro-oncogenic transcription factors, such as NF-κB.[5][6] This activity is independent of its methyltransferase function and contributes to tumor growth and metastasis. This compound, by degrading the EZH2 protein, can disrupt these oncogenic protein-protein interactions and inhibit the expression of their target genes.
References
- 1. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 2. beta Actin Loading Control Monoclonal Antibody (BA3R) (MA5-15739) [thermofisher.com]
- 3. promega.com [promega.com]
- 4. The epigenetic role of EZH2 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noncanonical Functions of the Polycomb Group Protein EZH2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Canonical EZH2 Transcriptionally Activates RelB in Triple Negative Breast Cancer | PLOS One [journals.plos.org]
Unveiling the Non-Canonical Roles of EZH2: A Technical Guide to Targeting with MS8847
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2) has long been characterized for its canonical role as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), mediating gene silencing through histone H3 lysine (B10760008) 27 trimethylation (H3K27me3). However, a growing body of evidence illuminates the multifaceted, non-canonical functions of EZH2 that are independent of its methyltransferase activity and PRC2. These non-canonical activities, which include transcriptional co-activation and protein scaffolding, are increasingly implicated in oncogenesis, particularly in malignancies such as acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1][2][3][4][5][6][7] The limitations of catalytic EZH2 inhibitors in addressing these non-canonical roles have spurred the development of novel therapeutic strategies.[5][8] This technical guide provides an in-depth exploration of the non-canonical functions of EZH2 and the targeted degradation of EZH2 by MS8847, a potent Proteolysis Targeting Chimera (PROTAC) degrader. We present quantitative data on the efficacy of this compound, detailed experimental protocols for its characterization, and visual representations of the key signaling pathways involved.
Introduction: Beyond Histone Methylation - The Non-Canonical Functions of EZH2
While the role of EZH2 in PRC2-mediated gene repression is well-established, its non-canonical functions are emerging as critical drivers in various cancers.[1][2][4] These functions are often independent of its histone methyltransferase activity and can involve:
-
Transcriptional Co-activation: In contrast to its canonical repressive role, EZH2 can act as a transcriptional co-activator by interacting with various transcription factors.[2][5][6][9][10] This has been observed in several cancers where EZH2 promotes the expression of oncogenes.[11]
-
Protein-Protein Interactions and Scaffolding: EZH2 can act as a scaffold, bringing together different proteins to facilitate signaling cascades that promote cancer cell proliferation and survival.[2]
-
Methylation of Non-Histone Substrates: EZH2 has been shown to methylate non-histone proteins, thereby altering their stability and function.[2][9]
These non-canonical activities are particularly relevant in cancers like MLL-rearranged acute myeloid leukemia (MLL-r AML) and triple-negative breast cancer (TNBC), where EZH2 is often overexpressed.[5][6][8][12]
This compound: A PROTAC Degrader Targeting Total EZH2
This compound is a highly potent EZH2 PROTAC degrader that offers a therapeutic advantage over traditional catalytic inhibitors by targeting the entire EZH2 protein for degradation.[5][8][13] As a heterobifunctional molecule, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EZH2, leading to its ubiquitination and subsequent degradation by the proteasome.[5][8][13][14] This mechanism of action effectively eliminates both the canonical and non-canonical functions of EZH2.[5][8]
Mechanism of Action of this compound
The workflow of this compound-mediated EZH2 degradation is a multi-step process that leverages the cell's own ubiquitin-proteasome system.
Quantitative Analysis of this compound Efficacy
The potency of this compound has been demonstrated through its ability to induce EZH2 degradation and inhibit cell proliferation in various cancer cell lines.
EZH2 Degradation
This compound induces potent, concentration- and time-dependent degradation of EZH2 in MLL-r AML cell lines.[5][8][12]
| Cell Line | Cancer Type | DC50 (nM) | Time Point |
| MV4;11 | MLL-r AML | 0.19 (IC50 for growth) | 5 days |
| RS4;11 | MLL-r AML | 0.41 (IC50 for growth) | 5 days |
Data extracted from studies on the anti-proliferative effects of this compound.[13]
Anti-proliferative Activity
This compound effectively inhibits the growth of cancer cells that are dependent on both the enzymatic and non-enzymatic functions of EZH2.[5][8][12]
| Cell Line | Cancer Type | IC50 (µM) |
| MV4;11 | MLL-r AML | 0.19 |
| RS4;11 | MLL-r AML | 0.41 |
| BT549 | TNBC | Not Specified |
Data from Velez, J. et al. (2024).[13]
Key Non-Canonical Signaling Pathways Targeted by this compound
This compound's ability to degrade total EZH2 protein makes it effective against cancers driven by EZH2's non-canonical signaling activities. Two of the most prominent pathways are the EZH2/c-Myc and EZH2/NF-κB axes.
The EZH2/c-Myc Axis in Gene Activation
In certain cancers, EZH2 can form a complex with the oncoprotein c-Myc to drive the expression of genes involved in cell proliferation and survival.[1][2][3][9][10] This interaction is independent of PRC2 and represents a key non-canonical function.
The EZH2/NF-κB Signaling Axis
In TNBC, EZH2 has been shown to interact with components of the NF-κB signaling pathway, such as RelA and RelB, to promote the transcription of pro-inflammatory and pro-survival genes.[5][6][7][15][16][17][18] This non-canonical function contributes to tumor initiation and progression.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the non-canonical functions of EZH2 and the effects of this compound.
Western Blot for EZH2 Degradation
This protocol is used to quantify the reduction in EZH2 protein levels following treatment with this compound.
Workflow:
Methodology:
-
Cell Culture and Treatment: Plate AML (e.g., MV4;11) or TNBC (e.g., BT549) cells at a suitable density. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against EZH2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) for Protein Interactions
This protocol is used to validate the interaction between EZH2 and its non-canonical binding partners like c-Myc or NF-κB subunits.[19][20][21][22]
Methodology:
-
Cell Lysis: Lyse cells treated with or without this compound in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G agarose/magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-EZH2 or anti-c-Myc) overnight at 4°C. A negative control with a non-specific IgG antibody should be included.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the suspected interacting proteins.
Chromatin Immunoprecipitation (ChIP) for DNA Binding
This protocol is used to determine if EZH2 is occupying the promoter regions of its non-canonical target genes.[23][24][25][26]
Methodology:
-
Cross-linking: Cross-link protein-DNA complexes in live cells using formaldehyde (B43269).
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Immunoprecipitate the chromatin with an antibody against EZH2. A negative control with non-specific IgG is essential.
-
Washing: Wash the immune complexes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the DNA from the eluted chromatin.
-
Analysis: Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq) to identify and quantify the enriched DNA sequences, which correspond to the genomic regions bound by EZH2.
Conclusion
The discovery of EZH2's non-canonical functions has significantly expanded our understanding of its role in cancer. These PRC2-independent activities present a challenge for conventional EZH2 inhibitors that only target its catalytic domain. The development of PROTAC degraders like this compound represents a promising therapeutic strategy to overcome this limitation by inducing the complete degradation of the EZH2 protein, thereby abrogating both its canonical and non-canonical oncogenic functions. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the complex biology of EZH2 and develop novel therapeutics to target it.
References
- 1. EZH2 non-canonically binds cMyc and p300 through a cryptic transactivation domain to mediate gene activation and promote oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential [mdpi.com]
- 3. EZH2-Myc Hallmark in Oncovirus/Cytomegalovirus Infections and Cytomegalovirus’ Resemblance to Oncoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative proteomic analysis of EZH2 inhibition in acute myeloid leukemia reveals the targets and pathways that precede the induction of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]
- 6. Non-canonical functions of EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Canonical EZH2 Transcriptionally Activates RelB in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 13. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Feedback activation of NF-KB signaling leads to adaptive resistance to EZH2 inhibitors in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EZH2 and NF-κB: A context-dependent crosstalk and transcriptional regulation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. bitesizebio.com [bitesizebio.com]
- 22. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A monoclonal antibody raised against human EZH2 cross-reacts with the RNA-binding protein SAFB - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chromatin immunoprecipitation (ChIP) assay [bio-protocol.org]
- 25. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 26. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol for Small Amounts of Frozen Biobanked Cardiac Tissue | Springer Nature Experiments [experiments.springernature.com]
In-depth Technical Guide: The Effects of MS8847 on Triple-Negative Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The enhancer of zeste homolog 2 (EZH2), a histone methyltransferase, is frequently overexpressed in TNBC and its non-canonical, non-enzymatic functions are implicated in tumor progression. This limits the efficacy of traditional EZH2 enzymatic inhibitors. MS8847, a potent proteolysis-targeting chimera (PROTAC), has emerged as a promising therapeutic strategy. This document provides a comprehensive technical overview of the effects of this compound on TNBC cells, detailing its mechanism of action, quantitative effects on cell viability and protein degradation, and relevant experimental protocols.
Core Mechanism of Action: EZH2 Degradation
This compound is a heterobifunctional molecule designed to induce the degradation of the EZH2 protein. It functions by hijacking the cell's natural protein disposal machinery.
Mechanism:
-
Binding: One end of the this compound molecule binds to the EZH2 protein.
-
E3 Ligase Recruitment: The other end of this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
Ternary Complex Formation: This simultaneous binding event brings EZH2 and VHL into close proximity, forming a ternary complex.
-
Ubiquitination: Within this complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules to the EZH2 protein.
-
Proteasomal Degradation: The polyubiquitinated EZH2 is then recognized and targeted for degradation by the 26S proteasome.
This degradation-based approach is advantageous as it eliminates the entire EZH2 protein, thereby abrogating both its catalytic and non-catalytic oncogenic functions.[1][2]
This compound-mediated EZH2 Degradation Pathway
Quantitative Effects on TNBC Cells
This compound has demonstrated potent activity in TNBC cell lines, leading to both EZH2 degradation and inhibition of cell proliferation.
EZH2 Protein Degradation
The efficacy of this compound in degrading EZH2 is concentration-dependent. Western blot analysis is the standard method for quantifying the reduction in EZH2 protein levels.
| Cell Line | Treatment Duration | Key Findings |
| BT549 | 48 hours | This compound induces potent, concentration-dependent degradation of EZH2.[3] |
Further quantitative data on DC50 (concentration for 50% degradation) across a broader range of TNBC cell lines is a key area for ongoing research.
Inhibition of Cell Viability
The degradation of EZH2 by this compound translates to a significant reduction in the viability and proliferation of TNBC cells. This is typically measured using cell viability assays such as the WST-8 assay.
| Cell Line | Assay Duration | GI50 (µM) | Reference |
| BT549 | 5 days | ~1.7-2.3 | A related VHL-recruiting EZH2 PROTAC, MS8815, showed GI50 values in this range in BT549, MDA-MB-468, MDA-MB-453, and SUM159 cells.[4] this compound data is primarily in AML cells. |
| MDA-MB-468 | 5 days | ~1.7-2.3 | A related VHL-recruiting EZH2 PROTAC, MS8815, showed GI50 values in this range in BT549, MDA-MB-468, MDA-MB-453, and SUM159 cells.[4] |
| MDA-MB-231 | Not Available | N/A | |
| SUM159 | 5 days | ~1.7-2.3 | A related VHL-recruiting EZH2 PROTAC, MS8815, showed GI50 values in this range in BT549, MDA-MB-468, MDA-MB-453, and SUM159 cells.[4] |
Note: Specific GI50 values for this compound in a wide panel of TNBC cell lines are not yet publicly available in the reviewed literature. The data for MS8815, a structurally similar EZH2 PROTAC, is provided for context.
Downstream Signaling Pathways
The degradation of EZH2 by this compound is anticipated to impact several downstream signaling pathways that are crucial for TNBC pathogenesis. While direct studies on this compound's downstream effects are emerging, the known functions of EZH2 in TNBC provide a strong indication of the likely molecular consequences.
EZH2 is known to influence key oncogenic pathways, including:
-
PI3K/AKT/mTOR Pathway: EZH2 can promote the activation of this pathway, which is central to cell growth, proliferation, and survival.
-
Wnt/β-catenin Pathway: EZH2 has been shown to be involved in the regulation of this pathway, which plays a role in cell fate, proliferation, and migration.
-
TIMP2-MMP-2/-9 Pathway: EZH2 can repress the transcription of TIMP2, a tissue inhibitor of metalloproteinases, leading to increased activity of MMP-2 and MMP-9, which are involved in cell migration and invasion.[5]
Potential Downstream Effects of this compound-induced EZH2 Degradation
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on TNBC cells.
Cell Culture
-
Cell Lines:
-
BT549: Cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
MDA-MB-231, MDA-MB-468: Cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.[1][6]
-
SUM159: Cultured in F-12 medium with 5% FBS, 1% penicillin-streptomycin, 5 µg/mL insulin, and 1 µg/mL hydrocortisone.[1]
-
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for EZH2 Degradation
Western Blot Workflow for EZH2 Degradation Analysis
-
Protocol:
-
Cell Treatment: Plate TNBC cells and treat with varying concentrations of this compound for the desired duration (e.g., 48 hours).
-
Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody: Incubate the membrane with a primary antibody against EZH2 (e.g., rabbit anti-EZH2, diluted 1:1000 in blocking buffer) overnight at 4°C.[7] Also probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software.
-
WST-8 Cell Viability Assay
-
Protocol:
-
Cell Seeding: Seed TNBC cells into a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for the desired period (e.g., 5 days).
-
Reagent Addition: Add 10 µL of WST-8 reagent to each well.[2]
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value using non-linear regression analysis.
-
3D Spheroid Culture
-
Protocol:
-
Cell Seeding: Seed TNBC cells (e.g., BT549) in ultra-low attachment 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) to allow for spheroid formation.[8]
-
Spheroid Formation: Centrifuge the plate at low speed to facilitate cell aggregation and incubate for 3-4 days to allow for spheroid formation.
-
Treatment: Treat the spheroids with various concentrations of this compound.
-
Analysis: Monitor spheroid growth and viability over time using microscopy and a 3D-compatible cell viability assay (e.g., CellTiter-Glo® 3D).
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent for TNBC by effectively inducing the degradation of EZH2, a key driver of tumorigenesis in this cancer subtype. Its ability to eliminate the EZH2 protein overcomes the limitations of enzymatic inhibitors by addressing the non-canonical functions of EZH2. The potent anti-proliferative effects observed in TNBC cell lines underscore its therapeutic potential.
Future research should focus on:
-
Expanding Quantitative Data: Determining the DC50 and GI50 values of this compound across a broader panel of TNBC cell lines to better understand its spectrum of activity.
-
Elucidating Downstream Effects: Conducting proteomic and transcriptomic analyses to map the specific downstream signaling consequences of this compound-induced EZH2 degradation in TNBC.
-
In Vivo Efficacy: Evaluating the anti-tumor activity and pharmacokinetic/pharmacodynamic profile of this compound in preclinical in vivo models of TNBC.
-
Combination Therapies: Investigating the synergistic potential of this compound with other targeted therapies or standard-of-care chemotherapies in TNBC.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic utility of this compound in the context of triple-negative breast cancer.
References
- 1. Cell morphology best predicts tumorigenicity and metastasis in vivo across multiple TNBC cell lines of different metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 promotes migration and invasion of triple-negative breast cancer cells via regulating TIMP2-MMP-2/-9 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breast Cancer Cell Subtypes Display Different Metabolic Phenotypes That Correlate with Their Clinical Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ezh2 (D2C9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. EZH2 Polyclonal Antibody (36-6300) [thermofisher.com]
In Vitro Characterization of MS8847: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS8847 is a novel and highly potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Enhancer of Zeste Homolog 2 (EZH2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[3] Aberrant EZH2 activity is implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1][4] this compound offers a therapeutic strategy to eliminate EZH2 protein, thereby impacting both its canonical methyltransferase activity and non-canonical functions.[2][5] This document provides a comprehensive in vitro characterization of this compound, including its degradation and anti-proliferative activities, mechanism of action, and detailed experimental protocols.
Data Presentation
The in vitro efficacy of this compound has been quantified through degradation and cell viability assays across different cancer cell lines. The following tables summarize the key quantitative data.
Table 1: EZH2 Degradation Efficiency of this compound
| Cell Line | Cancer Type | DC50 (nM) | Treatment Time (hours) |
| EOL-1 | Acute Myeloid Leukemia (AML) | 34.4 ± 10.7 | 24 |
DC50: Half-maximal degradation concentration.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Treatment Time (days) |
| BT549 | Triple-Negative Breast Cancer (TNBC) | 1.45 | 5 |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | 0.45 | 5 |
IC50: Half-maximal inhibitory concentration.
Mechanism of Action
This compound functions as a heterobifunctional molecule that simultaneously binds to EZH2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][6] This binding induces the formation of a ternary complex, leading to the VHL-mediated polyubiquitination of EZH2.[3][7] The ubiquitinated EZH2 is then recognized and targeted for degradation by the 26S proteasome, resulting in a rapid and sustained reduction of cellular EZH2 levels.[1][3] This degradation occurs in a concentration- and time-dependent manner.[2]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Western Blot Analysis for EZH2 Degradation
This protocol is for assessing the degradation of EZH2 in cancer cell lines following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture EOL-1, BT549, or MDA-MB-468 cells in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time points (e.g., 8, 16, 24, 48 hours). A vehicle control (DMSO) should be included.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.[1]
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[1]
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody against EZH2 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.[1]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the EZH2 signal to the loading control to determine the extent of degradation.
WST-8 Cell Viability Assay
This protocol measures the anti-proliferative effect of this compound on cancer cell lines.
1. Cell Seeding:
-
Seed BT549 or MDA-MB-468 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[6]
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for the desired period (e.g., 5 days).[4]
3. Viability Measurement:
-
Incubate the plate for 1-4 hours at 37°C.[6]
-
Gently mix the plate on an orbital shaker for 1 minute to ensure homogeneous color distribution.[5]
4. Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.[5][8]
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration and determine the IC50 value using a non-linear regression analysis.
Experimental and Analytical Workflow
The in vitro characterization of this compound follows a structured workflow from initial cell treatment to final data analysis.
Conclusion
This compound is a potent EZH2-targeting PROTAC that effectively induces the degradation of EZH2 in a VHL- and proteasome-dependent manner.[1][2] Its ability to significantly inhibit the proliferation of AML and TNBC cell lines in vitro highlights its potential as a promising therapeutic agent.[1][2] The data and protocols presented in this technical guide provide a solid foundation for further investigation and development of this compound for the treatment of EZH2-dependent cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 101.200.202.226 [101.200.202.226]
- 6. abcam.com [abcam.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
In-Depth Pharmacological Profile of MS8847: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS8847 is a novel and highly potent proteolysis-targeting chimera (PROTAC) that selectively degrades Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] By recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound mediates the ubiquitination and subsequent proteasomal degradation of EZH2.[1][4] This degradation-based mechanism of action allows this compound to overcome the limitations of traditional EZH2 enzymatic inhibitors by targeting both the canonical methyltransferase activity and the non-canonical oncogenic functions of EZH2.[3] Preclinical studies have demonstrated the efficacy of this compound in inducing potent, concentration- and time-dependent degradation of EZH2 in various cancer cell lines, particularly in acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1][3][4][5] Furthermore, this compound exhibits a favorable pharmacokinetic profile, suggesting its potential for in vivo applications.[2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a heterobifunctional molecule, simultaneously binding to EZH2 and the VHL E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of EZH2 by the E3 ligase machinery. The polyubiquitinated EZH2 is then recognized and degraded by the 26S proteasome. This process is dependent on the ubiquitin-proteasome system (UPS).
References
- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes for MS8847: A Potent EZH2 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS8847 is a highly potent, novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Enhancer of Zeste Homolog 2 (EZH2).[1][2][3] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is a histone methyltransferase that plays a critical role in epigenetic regulation and has been implicated in the progression of various cancers, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[2][3] this compound offers a therapeutic strategy to suppress both the canonical and non-canonical oncogenic functions of EZH2 by mediating its ubiquitination and subsequent degradation through the ubiquitin-proteasome system.[2][3] This is achieved by this compound's unique bifunctional nature, which allows it to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EZH2.[1][2][3]
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal machinery. One end of the this compound molecule binds to EZH2, while the other end binds to the VHL E3 ubiquitin ligase. This proximity induces the VHL-mediated polyubiquitination of EZH2, marking it for degradation by the 26S proteasome. The degradation of EZH2 leads to the inhibition of its methyltransferase activity and disruption of its non-catalytic functions, ultimately resulting in anti-proliferative effects in cancer cells.[2][3]
Data Presentation
In Vitro Efficacy of this compound
The following tables summarize the in vitro activity of this compound in MLL-rearranged Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC) cell lines.
| Cell Line | Cancer Type | Assay | Parameter | Value (nM) | Treatment Time | Reference |
| EOL-1 | MLL-r AML | EZH2 Degradation | DC₅₀ | 34.4 ± 10.7 | 24 hours | [2] |
| EOL-1 | MLL-r AML | Cell Viability | IC₅₀ | 13.0 ± 1.1 | 7 days | [2] |
| MV4-11 | MLL-r AML | Cell Viability | IC₅₀ | 26.6 ± 2.4 | 7 days | [2] |
| RS4;11 | MLL-r AML | Cell Viability | IC₅₀ | 35.1 ± 10.1 | 7 days | [2] |
| BT549 | TNBC | Cell Viability | IC₅₀ | 100 - 300 | 5 days | [2] |
| MDA-MB-468 | TNBC | Cell Viability | IC₅₀ | 300 - 1000 | 5 days | [2] |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocols
General Cell Culture and Maintenance
EOL-1 (Suspension Cells)
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cultures between 3 x 10⁵ and 9 x 10⁵ cells/mL at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Split the culture every 2-3 days to maintain the recommended cell density.
BT549 (Adherent Cells)
-
Media: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.023 U/mL insulin.
-
Culture Conditions: Grow in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency, typically every 3-4 days.
Protocol 1: Western Blotting for EZH2 Degradation
This protocol details the procedure to assess the degradation of EZH2 in cells treated with this compound.
Materials:
-
EOL-1 or BT549 cells
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding and Treatment:
-
For EOL-1 cells, seed at a density of 0.5 x 10⁶ cells/mL in a 6-well plate.
-
For BT549 cells, seed at a density that will result in 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight (for BT549).
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for the desired time (e.g., 24 or 48 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
For adherent cells (BT549), wash twice with ice-cold PBS and then add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells (EOL-1), pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in RIPA buffer.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EZH2 antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the signal using an imaging system.
-
-
Loading Control:
-
After imaging for EZH2, the membrane can be stripped and re-probed with an anti-β-Actin antibody to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay (WST-8/CCK-8)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
EOL-1 or BT549 cells
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
WST-8 (or CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well for adherent cells, 20,000-40,000 cells/well for suspension cells) in a final volume of 100 µL per well.
-
For BT549 cells, allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and wells with medium only (blank).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 5 days for BT549, 7 days for EOL-1) at 37°C and 5% CO₂.
-
-
WST-8 Addition and Absorbance Measurement:
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
Storage
Store the solid compound at -20°C or -80°C. For stock solutions in DMSO, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1] Stock solutions are typically stable for up to 6 months at -80°C.[1]
References
Application Notes and Protocols for MS8847 In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS8847 is a potent and selective degrader of the Enhancer of Zeste Homolog 2 (EZH2) protein, developed as a potential therapeutic agent for cancers dependent on EZH2 activity.[1][2][3][4] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the cell's natural protein disposal machinery to specifically target and eliminate EZH2. This innovative approach offers a promising alternative to traditional enzymatic inhibition, as it can overcome resistance mechanisms and address both the catalytic and non-catalytic functions of EZH2.[1][5] Preclinical in vitro and ex vivo studies have demonstrated the efficacy of this compound in MLL-rearranged Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC) models.[1][2][3][4] Furthermore, this compound has a favorable pharmacokinetic profile, suggesting its suitability for in vivo investigations.[2][3]
This document provides detailed application notes and generalized protocols for the use of this compound in in vivo cancer models, based on currently available information and established methodologies for similar compounds.
Mechanism of Action
This compound is a heterobifunctional molecule designed to simultaneously bind to EZH2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This binding induces the formation of a ternary complex, leading to the polyubiquitination of EZH2 by the E3 ligase complex. The polyubiquitinated EZH2 is then recognized and degraded by the 26S proteasome.[1][2][4][6] This targeted degradation of EZH2 leads to a reduction in the methylation of Histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification that silences tumor suppressor genes. By removing EZH2, this compound can reactivate the expression of these silenced genes, thereby inhibiting cancer cell growth and promoting apoptosis.
Data Presentation
As of the latest available information, specific in vivo efficacy data for this compound has not been published. The tables below are templates based on expected outcomes from in vivo studies with a potent EZH2 degrader and will be updated as data becomes available.
Table 1: Summary of Anticipated this compound Efficacy in an MLL-r AML Xenograft Model
| Parameter | Vehicle Control | This compound (Anticipated Dose) |
| Median Survival | Expected baseline | Expected to be significantly prolonged |
| Tumor Burden (e.g., % hCD45+ in bone marrow) | Progressive increase | Significant reduction |
| EZH2 Protein Levels in Tumor (at endpoint) | High | Significantly reduced |
| H3K27me3 Levels in Tumor (at endpoint) | High | Significantly reduced |
| Body Weight Change | Monitored for toxicity | Expected to be minimal |
Table 2: Summary of Anticipated this compound Efficacy in a TNBC Xenograft Model
| Parameter | Vehicle Control | This compound (Anticipated Dose) |
| Tumor Growth Inhibition (%) | 0% | Expected to be significant |
| Final Tumor Volume (mm³) | Expected baseline | Significantly smaller |
| EZH2 Protein Levels in Tumor (at endpoint) | High | Significantly reduced |
| H3K27me3 Levels in Tumor (at endpoint) | High | Significantly reduced |
| Metastasis (if applicable) | Expected incidence | Expected to be reduced |
| Body Weight Change | Monitored for toxicity | Expected to be minimal |
Experimental Protocols
The following are generalized protocols for establishing and utilizing MLL-r AML and TNBC xenograft models to evaluate the in vivo efficacy of this compound. Note: These are generalized protocols and should be adapted and optimized based on specific experimental goals and institutional guidelines. Specific details for this compound (e.g., formulation, dosage, and administration schedule) are yet to be published and will require empirical determination.
Protocol 1: MLL-r Acute Myeloid Leukemia (AML) Xenograft Model
1. Cell Culture:
-
Culture MLL-rearranged AML cell lines (e.g., MV4-11, MOLM-13) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before injection.
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID gamma (NSG) or similar strains), 6-8 weeks old.
-
Acclimatize mice for at least one week before the experiment.
3. Cell Implantation:
-
Harvest AML cells and wash with sterile, serum-free media or PBS.
-
Resuspend cells at a concentration of 5-10 x 10⁶ cells in 100-200 µL of sterile PBS.
-
Inject the cell suspension intravenously (i.v.) via the tail vein.
4. This compound Formulation and Administration (Hypothetical):
-
Formulation: A common vehicle for similar compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The formulation for this compound should be optimized for solubility and stability.
-
Administration Route: Intraperitoneal (i.p.) or oral gavage (p.o.) are common routes.
-
Dosage and Schedule: To be determined through dose-finding studies. A starting point could be daily or twice-daily administration at a dose range of 25-100 mg/kg, based on in vitro potency and pharmacokinetic data.
5. Monitoring and Endpoints:
-
Tumor Burden: Monitor disease progression by weekly or bi-weekly collection of peripheral blood via submandibular or saphenous vein bleeding. Analyze for the percentage of human CD45+ (hCD45+) cells by flow cytometry.
-
Animal Health: Monitor animal health daily, including body weight, activity, and signs of distress.
-
Efficacy Endpoints:
-
Survival: Monitor until a pre-defined endpoint (e.g., significant weight loss, hind-limb paralysis) and record survival data.
-
Pharmacodynamics: At the end of the study, harvest bone marrow, spleen, and other relevant tissues to assess tumor burden (hCD45+ percentage), and to measure EZH2 and H3K27me3 levels by Western blot or immunohistochemistry.
-
Protocol 2: Triple-Negative Breast Cancer (TNBC) Xenograft Model
1. Cell Culture:
-
Culture TNBC cell lines (e.g., MDA-MB-231, BT-549) in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before injection.
2. Animal Model:
-
Use immunodeficient female mice (e.g., BALB/c nude or NSG), 6-8 weeks old.
-
Acclimatize mice for at least one week before the experiment.
3. Cell Implantation:
-
Harvest TNBC cells and wash with sterile, serum-free media or PBS.
-
Resuspend cells at a concentration of 1-5 x 10⁶ cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel.
-
Inject the cell suspension subcutaneously (s.c.) into the flank or orthotopically into the mammary fat pad.
4. This compound Formulation and Administration (Hypothetical):
-
Formulation: As described in the AML protocol, a suitable vehicle needs to be determined.
-
Administration Route: Intraperitoneal (i.p.) or oral gavage (p.o.).
-
Dosage and Schedule: To be determined through dose-finding studies. A starting point could be daily or twice-daily administration at a dose range of 25-100 mg/kg.
5. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Animal Health: Monitor animal health daily, including body weight, activity, and signs of distress.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Compare tumor growth in treated versus control groups.
-
Pharmacodynamics: At the end of the study, excise tumors and analyze for EZH2 and H3K27me3 levels by Western blot or immunohistochemistry.
-
Metastasis: If using an orthotopic model, lungs and other organs can be harvested to assess metastasis.
-
Downstream Signaling Pathways
Degradation of EZH2 by this compound is expected to impact multiple downstream signaling pathways that are regulated by H3K27me3-mediated gene silencing. The primary consequence is the reactivation of tumor suppressor genes.
This compound represents a promising therapeutic strategy for cancers driven by EZH2. The provided generalized protocols for MLL-r AML and TNBC xenograft models offer a framework for evaluating its in vivo efficacy. It is crucial to note that the successful application of this compound in vivo will necessitate careful optimization of its formulation, dosage, and administration schedule. Future publications containing specific in vivo data for this compound will be instrumental in refining these protocols and advancing its preclinical development.
References
- 1. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Western Blot Analysis of EZH2 Degradation by MS8847
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the degradation of Enhancer of Zeste Homolog 2 (EZH2) following treatment with the PROTAC degrader, MS8847, using Western blot analysis.
Introduction
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[1][2] Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[3] Unlike traditional small molecule inhibitors that only block the catalytic function of EZH2, Proteolysis Targeting Chimeras (PROTACs) offer an alternative therapeutic strategy by inducing the degradation of the target protein.[3][4]
This compound is a potent and selective EZH2 PROTAC degrader. It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EZH2, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4][5] This approach eliminates both the catalytic and non-catalytic functions of EZH2.[3][4] Western blotting is a fundamental technique to qualitatively and quantitatively measure the extent of this compound-induced EZH2 degradation in cell-based assays.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on EZH2 protein levels.
Table 1: Concentration-Dependent Degradation of EZH2 by this compound
| Cell Line | Treatment | Concentration (nM) | EZH2 Protein Level (% of Control) | Reference |
| EOL-1 (AML) | This compound (24h) | 10 | ~80% | [4] |
| 30 | ~50% | [4] | ||
| 100 | ~20% | [4] | ||
| 300 | <10% | [4] | ||
| BT549 (TNBC) | This compound (48h) | 10 | ~70% | [4] |
| 30 | ~40% | [4] | ||
| 100 | ~15% | [4] | ||
| 300 | <5% | [4] |
Table 2: Time-Dependent Degradation of EZH2 by this compound
| Cell Line | Treatment | Time (hours) | EZH2 Protein Level (% of Control) | Reference |
| EOL-1 (AML) | This compound (300 nM) | 2 | ~90% | [4] |
| 4 | ~70% | [4] | ||
| 8 | ~40% | [4] | ||
| 24 | <10% | [4] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., EOL-1 acute myeloid leukemia cells or BT549 triple-negative breast cancer cells) in appropriate cell culture dishes at a density that will ensure they are in the logarithmic growth phase and approximately 70-90% confluent at the time of harvest.[6]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[5] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: The following day, replace the existing medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Incubate the cells for the desired time points (e.g., 2, 4, 8, 24, or 48 hours).
Protocol 2: Protein Extraction (Cell Lysis)
This protocol is suitable for extracting whole-cell lysates.
-
Cell Harvesting:
-
For adherent cells, place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Aspirate the PBS.
-
For suspension cells, centrifuge the cell suspension to pellet the cells. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Lysis Buffer Preparation: Prepare an ice-cold lysis buffer. A common choice is RIPA buffer, which is effective for extracting nuclear proteins like EZH2.[7][8] Supplement the lysis buffer with a protease and phosphatase inhibitor cocktail immediately before use to prevent protein degradation.[8]
-
Cell Lysis:
-
For adherent cells, add the ice-cold lysis buffer to the dish (e.g., 1 mL per 10 cm dish). Use a cell scraper to scrape the cells off the dish and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
For suspension cells, add the ice-cold lysis buffer to the cell pellet and resuspend by pipetting.
-
-
Incubation and Sonication: Incubate the lysate on ice for 15-30 minutes with occasional vortexing to ensure complete lysis. For optimal results and to shear nuclear DNA, sonicate the lysate on ice.[7]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000-16,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[9]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-cooled microcentrifuge tube.[9]
Protocol 3: Protein Quantification
-
Assay Selection: Determine the protein concentration of the lysates using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay or the Bradford assay.[7]
-
Procedure: Follow the manufacturer's instructions for the chosen protein assay kit.
-
Normalization: Use the protein concentration measurements to normalize the total protein amount for each sample to be loaded onto the gel.
Protocol 4: Western Blotting
-
Sample Preparation:
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).[10]
-
Include a pre-stained protein ladder to monitor protein separation and estimate the molecular weight of the target protein.
-
Run the gel in an appropriate running buffer according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Blocking:
-
Wash the membrane with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[10]
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[10]
-
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.[10]
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Loading Control: To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein, such as β-actin or GAPDH.[4]
Visualizations
Caption: Mechanism of this compound-induced EZH2 degradation.
References
- 1. Ezh2 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bosterbio.com [bosterbio.com]
- 7. 4.10. Protein Extraction and Western Blot [bio-protocol.org]
- 8. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 9. Protein extraction and western blot (mouse tissues) [protocols.io]
- 10. Western Blot Protocol for KMT6/EZH2 Antibody (NB110-83976): Novus Biologicals [novusbio.com]
- 11. Ezh2 (D2C9) Rabbit Monoclonal Antibody (#5246) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cell Viability Assays with MS8847
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic and anti-proliferative effects of MS8847, a potent and selective EZH2 PROTAC degrader. Detailed protocols for cell viability assays, data presentation guidelines, and diagrams of the associated signaling pathway and experimental workflow are included to facilitate research and drug development applications.
Introduction to this compound
This compound is a novel proteolysis-targeting chimera (PROTAC) that potently and selectively degrades Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound mediates the ubiquitination and subsequent proteasomal degradation of EZH2.[1][2] This mechanism of action makes this compound an effective inhibitor of cancer cell growth, particularly in malignancies dependent on EZH2, such as certain types of Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC).[1][2] Unlike traditional EZH2 inhibitors that only block its methyltransferase activity, this compound eliminates the entire protein, thereby addressing both canonical and non-canonical functions of EZH2 in cancer.[1][2]
Data Presentation
The anti-proliferative activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit 50% of cell growth, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| MV4;11 | Acute Myeloid Leukemia (MLL-r) | 0.17 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.45 |
| BT549 | Triple-Negative Breast Cancer | 1.45 |
| Table 1: Anti-proliferative activity of this compound in various cancer cell lines after a 5-day treatment. Data sourced from Velez et al., 2024.[1] |
Experimental Protocols
A widely used method to assess the effect of this compound on cancer cell proliferation is the WST-8 (Water-Soluble Tetrazolium salt-8) colorimetric assay, which is commercially available as Cell Counting Kit-8 (CCK-8). This assay measures the activity of cellular dehydrogenases, which is indicative of the number of viable cells.
Protocol: WST-8 (CCK-8) Cell Viability Assay
Materials:
-
Cancer cell lines of interest (e.g., MV4;11, MDA-MB-468, BT549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
WST-8 (CCK-8) reagent
-
Microplate reader capable of measuring absorbance at 450 nm
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and does not exceed a level toxic to the cells (typically ≤ 0.1%).
-
After the 24-hour incubation, carefully remove the medium from the wells (for adherent cells) or directly add the compound dilutions (for suspension cells).
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (medium with DMSO) and blank wells (medium only).
-
Incubate the plate for the desired treatment period (e.g., 5 days).[1]
-
-
WST-8 Reagent Addition:
-
Following the treatment period, add 10 µL of WST-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to EZH2 degradation and inhibition of cancer cell growth.
Experimental Workflow for Cell Viability Assay
Caption: Step-by-step workflow for determining the IC50 of this compound using a WST-8 cell viability assay.
References
Application Notes and Protocols for Proteomic Studies of the EZH2 Interactome using MS8847
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation, primarily through the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1][2][3] Beyond this canonical function, emerging evidence highlights non-canonical roles of EZH2 that are independent of its methyltransferase activity. These non-canonical functions, which include acting as a transcriptional co-activator and a scaffolding protein, are implicated in the development and progression of various cancers, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1][2][3][4][5][6]
Traditional EZH2 inhibitors that target its catalytic activity may not fully abrogate its oncogenic functions, as they do not address its non-canonical roles.[6] MS8847 is a novel and potent proteolysis-targeting chimera (PROTAC) that induces the degradation of EZH2.[7] It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EZH2, leading to its ubiquitination and subsequent degradation by the proteasome.[7] This degradation mechanism allows for the investigation and potential therapeutic targeting of both the canonical and non-canonical functions of EZH2.
These application notes provide detailed protocols for utilizing this compound as a chemical probe to investigate the EZH2 interactome through proteomic studies. The provided methodologies will guide researchers in identifying both stable and transient protein-protein interactions, offering a deeper understanding of EZH2 biology in various cellular contexts.
Data Presentation: Quantitative Analysis of the EZH2 Interactome
The following tables summarize proteins identified as interactors of EZH2 through various proteomic studies. This data provides a foundation for designing experiments and interpreting results from studies using this compound.
Table 1: Core Components of the Polycomb Repressive Complex 2 (PRC2) - Canonical EZH2 Interactome
| Protein | Gene | Function | Reference |
| Embryonic Ectoderm Development | EED | Essential for PRC2 catalytic activity; binds to H3K27me3. | [8] |
| Suppressor of Zeste 12 Homolog | SUZ12 | Core component required for PRC2 integrity and catalytic activity. | [8] |
| Retinoblastoma-Binding Protein 4 | RBBP4 | Histone-binding protein associated with the PRC2 core complex. | [8] |
| Retinoblastoma-Binding Protein 7 | RBBP7 | Histone-binding protein associated with the PRC2 core complex. | [8] |
| AEBP2 | AEBP2 | Accessory component that enhances PRC2 catalytic activity. | [8] |
| JARID2 | JARID2 | Accessory component involved in PRC2 recruitment to chromatin. | [2] |
| PCLs (PHF1, MTF2, PHF19) | PCL1/2/3 | Accessory components that modulate PRC2 activity and recruitment. | [2] |
Table 2: Experimentally Identified Non-Canonical EZH2 Interactors
| Protein | Gene | Cellular Context/Function | Reference |
| c-Myc | MYC | Transcriptional activation in acute leukemias. | [6] |
| p300 | EP300 | Co-activator recruitment and gene activation in acute leukemias. | [6] |
| Androgen Receptor | AR | Transcriptional co-activation in prostate cancer. | [1] |
| STAT3 | STAT3 | Methylation and enhanced activity in glioblastoma and colon carcinoma. | [1] |
| GATA4 | GATA4 | Methylation and regulation of cardiac transcription. | [1] |
| RelA/RelB (NF-κB) | RELA/RELB | Transcriptional activation in ER-negative breast cancer. | [1] |
| DNA Methyltransferases | DNMT1, DNMT3A, DNMT3B | Recruitment to target loci for DNA methylation. | [1] |
Experimental Protocols
Protocol 1: Chemical Pulldown of EZH2 and Interacting Proteins using Biotinylated this compound
This protocol describes the use of a biotin-conjugated version of this compound to capture the EZH2 interactome from cell lysates. A biotinylated version of this compound (to be synthesized by the end-user or a commercial partner) is required.
Materials:
-
Biotinylated this compound
-
Streptavidin-conjugated magnetic beads
-
Cell line of interest (e.g., MV4-11 for AML, MDA-MB-231 for TNBC)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
DMSO (vehicle control)
-
Non-biotinylated this compound (for competition assay)
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a standard protein assay (e.g., BCA).
-
-
Bead Preparation:
-
Wash streptavidin-conjugated magnetic beads three times with wash buffer.
-
Resuspend the beads in lysis buffer.
-
-
Chemical Pulldown:
-
Incubate the cell lysate (e.g., 1 mg of total protein) with biotinylated this compound (final concentration to be optimized, e.g., 1-10 µM) for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of lysate with biotinylated this compound and an excess of non-biotinylated this compound (e.g., 100-fold molar excess) to demonstrate competitive binding.
-
A vehicle control (DMSO) should also be included.
-
Add the pre-washed streptavidin beads to the lysate and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads five times with ice-cold wash buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Downstream Analysis:
-
The eluted proteins are now ready for analysis by SDS-PAGE and Western blotting to confirm the pulldown of EZH2 and known interactors, or for mass spectrometry-based proteomic analysis.
-
Protocol 2: Immunoprecipitation (IP) of Endogenous EZH2 and Co-immunoprecipitation (Co-IP) of Interacting Proteins
This protocol describes the enrichment of endogenous EZH2 and its interacting partners using an EZH2-specific antibody.
Materials:
-
EZH2-specific antibody
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Cell line of interest
-
IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
IP wash buffer (e.g., IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Prepare cell lysates as described in Protocol 1.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an EZH2-specific antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Collect the beads by centrifugation or using a magnetic stand.
-
Wash the beads three to five times with IP wash buffer.
-
-
Elution:
-
Elute the protein complexes using an appropriate elution buffer. For mass spectrometry, a low pH elution followed by neutralization is often preferred. For Western blotting, elution in SDS-PAGE sample buffer is suitable.
-
-
Downstream Analysis:
-
Analyze the eluates by Western blotting or mass spectrometry.
-
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the general steps for preparing protein samples obtained from pulldown or IP experiments for analysis by mass spectrometry (e.g., LC-MS/MS).
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
Acetonitrile
-
C18 desalting spin columns
Procedure:
-
Reduction and Alkylation:
-
To the eluted protein sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.
-
-
In-solution or On-bead Digestion:
-
In-solution: Precipitate the proteins (e.g., with acetone) and resuspend in a digestion buffer (e.g., 50 mM ammonium bicarbonate). Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
On-bead: After the final wash of the beads from the pulldown/IP, resuspend them in a digestion buffer and add trypsin. Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Resuspend the dried peptides in a solution compatible with the LC-MS/MS system (e.g., 0.1% formic acid in water).
-
Analyze the samples by LC-MS/MS. Data can be acquired using data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a human protein database to identify proteins.
-
Perform quantitative analysis (label-free quantification, SILAC, or TMT) to identify proteins that are significantly enriched in the this compound pulldown or EZH2 IP compared to the control samples.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound, an EZH2-targeting PROTAC.
Caption: Experimental workflow for EZH2 interactome analysis.
Caption: Overview of canonical and non-canonical EZH2 signaling pathways.
References
- 1. Non-canonical functions of EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-canonical functions of EZH2 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. researchgate.net [researchgate.net]
- 6. EZH2 non-canonically binds cMyc and p300 through a cryptic transactivation domain to mediate gene activation and promote oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
Application of MS8847 in High-Throughput Screening for Novel EZH2 Degraders
Abstract
MS8847 is a potent and selective EZH2 degrader that utilizes the Proteolysis Targeting Chimera (PROTAC) technology. By recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound effectively induces the ubiquitination and subsequent proteasomal degradation of the EZH2 protein.[1][2][3] This mechanism of action makes this compound a valuable tool for researchers in oncology and drug discovery, particularly for targeting cancers where EZH2 is overexpressed or exhibits oncogenic functions beyond its catalytic activity.[3][4] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns aimed at identifying novel EZH2-targeting therapeutics.
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[5] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1][2] While catalytic inhibitors of EZH2 have been developed, they may not address the non-canonical, scaffolding functions of the protein.[3][4]
PROTACs like this compound offer an alternative therapeutic strategy by inducing the complete degradation of the target protein, thereby eliminating both its catalytic and non-catalytic functions.[3][4] this compound has demonstrated superior EZH2 degradation and anti-proliferative effects in cancer cell lines compared to previously reported EZH2 degraders.[2] High-throughput screening is a key methodology in drug discovery for identifying and optimizing new chemical entities.[6] This application note outlines protocols for leveraging this compound in HTS to discover novel compounds that can induce EZH2 degradation.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to EZH2 and another ligand that recruits the VHL E3 ubiquitin ligase.[1][3] This dual binding induces the formation of a ternary complex between EZH2, this compound, and the VHL E3 ligase complex.[7] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to EZH2, marking it for degradation by the 26S proteasome. The subsequent degradation of EZH2 leads to a reduction in H3K27 methylation and the reactivation of tumor suppressor genes, ultimately inhibiting cancer cell growth.
Quantitative Data Summary
The following table summarizes the reported potency and efficacy of this compound in various cancer cell lines. This data is essential for designing and interpreting high-throughput screening assays.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | DC50 | < 10 nM | [2] |
| MV-4-11 | Acute Myeloid Leukemia (AML) | DC50 | < 10 nM | [2] |
| BT549 | Triple-Negative Breast Cancer (TNBC) | DC50 | ~25 nM | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | DC50 | ~50 nM | [2] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | IC50 (Viability) | ~15 nM | [2] |
| MV-4-11 | Acute Myeloid Leukemia (AML) | IC50 (Viability) | ~20 nM | [2] |
| BT549 | Triple-Negative Breast Cancer (TNBC) | IC50 (Viability) | ~40 nM | [2] |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. IC50 is the concentration of the compound that inhibits a biological process (e.g., cell viability) by 50%.
High-Throughput Screening Protocols
The following protocols describe two common HTS methodologies to screen for novel EZH2 degraders using this compound as a positive control.
Protocol 1: High-Content Imaging-Based EZH2 Degradation Assay
This assay directly measures the degradation of endogenous EZH2 in a high-throughput format using automated microscopy and image analysis.
Materials:
-
Cancer cell line with high EZH2 expression (e.g., MOLM-13, BT549)
-
Cell culture medium and supplements
-
384-well, black-walled, clear-bottom microplates
-
Compound library
-
This compound (positive control)
-
DMSO (negative control)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody: Anti-EZH2
-
Secondary antibody: Alexa Fluor-conjugated
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Experimental Workflow:
Procedure:
-
Seed cells into 384-well microplates at an optimized density and allow them to adhere overnight.
-
Using a liquid handler, add compounds from the screening library, this compound (e.g., at a final concentration of 1 µM), and DMSO to the respective wells.
-
Incubate the plates for a predetermined time (e.g., 24 or 48 hours) to allow for EZH2 degradation.
-
Fix the cells with 4% PFA, permeabilize with 0.1% Triton X-100, and block with 3% BSA.
-
Incubate with a primary antibody specific for EZH2.
-
Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain like DAPI.
-
Acquire images using an automated high-content imaging system.
-
Analyze the images to quantify the mean fluorescence intensity of EZH2 staining within the nucleus (defined by the DAPI stain).
-
Normalize the data to the DMSO controls and identify compounds that significantly reduce EZH2 levels.
Protocol 2: TR-FRET-Based EZH2 Quantification Assay
This is a homogeneous, plate-based assay that allows for rapid quantification of EZH2 levels in cell lysates.
Materials:
-
Cancer cell line expressing EZH2
-
Cell culture medium and supplements
-
384-well, low-volume, white microplates
-
Compound library
-
This compound (positive control)
-
DMSO (negative control)
-
Lysis buffer
-
TR-FRET EZH2 detection reagents (e.g., donor and acceptor-labeled anti-EZH2 antibodies recognizing different epitopes)
-
TR-FRET compatible plate reader
Experimental Workflow:
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
After the compound incubation period, lyse the cells directly in the wells by adding the appropriate lysis buffer.
-
Add the TR-FRET antibody pair (one labeled with a donor fluorophore and the other with an acceptor fluorophore) to the cell lysate.
-
Incubate the plate to allow the antibodies to bind to EZH2.
-
Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a compatible plate reader. A high TR-FRET signal indicates the presence of EZH2, while a low signal suggests its degradation.
-
Calculate the ratio of the acceptor to donor emission and normalize the data to controls to identify active compounds.
Data Analysis and Hit Confirmation
For both assays, the raw data should be normalized to the positive (this compound) and negative (DMSO) controls to calculate the percentage of EZH2 degradation. A Z'-factor should be calculated to assess the quality and robustness of the assay. Hits are typically defined as compounds that induce EZH2 degradation above a certain threshold (e.g., >50%) and show a dose-dependent response in follow-up studies.
Confirmed hits should be further characterized for their mechanism of action, including verifying that degradation is proteasome- and E3 ligase-dependent. Cellular thermal shift assays (CETSA) can be employed to confirm target engagement, and proteomic studies can assess the selectivity of the novel degraders.
Conclusion
This compound serves as an excellent tool compound and positive control for high-throughput screening campaigns aimed at discovering novel EZH2 degraders. The protocols outlined in this application note provide robust and scalable methods for identifying and characterizing new chemical entities with potential therapeutic applications in EZH2-driven cancers. The use of these HTS approaches can significantly accelerate the drug discovery process for this important epigenetic target.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. citeab.com [citeab.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MS8847 Treatment for 3D Spheroid TNBC Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Three-dimensional (3D) spheroid models of TNBC cells have emerged as a more physiologically relevant in vitro system compared to traditional 2D cell culture for studying tumor biology and evaluating novel therapeutics. MS8847, a potent and selective von Hippel-Lindau (VHL)-recruiting EZH2 (Enhancer of Zeste Homolog 2) PROTAC (Proteolysis Targeting Chimera) degrader, has demonstrated significant anti-proliferative effects in TNBC cell lines and potent growth inhibition in ex vivo 3D spheroid TNBC models.[1][2] This document provides detailed application notes and protocols for the treatment of 3D spheroid TNBC models with this compound.
Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to EZH2 and the E3 ubiquitin ligase VHL. This proximity induces the ubiquitination of EZH2, marking it for degradation by the proteasome.[2][3] By degrading the EZH2 protein, this compound effectively abrogates both its canonical methyltransferase activity and its non-canonical oncogenic functions, which are implicated in TNBC progression.[1][2]
Data Presentation
While specific quantitative data for this compound in 3D TNBC spheroid models is not yet publicly available, the following tables summarize the performance of this compound in the BT549 TNBC cell line in a 2D culture format, which serves as a strong indicator of its potential in 3D models.
Table 1: EZH2 Degradation in BT549 TNBC Cells (2D Culture)
| This compound Concentration | EZH2 Protein Level (relative to control) |
| 0.1 µM | Significant Degradation |
| 1 µM | Potent Degradation |
| 10 µM | Near-complete Degradation |
Data is inferred from qualitative Western Blot results. For precise quantification, densitometry analysis is recommended.
Table 2: Anti-proliferative Activity of this compound in BT549 TNBC Cells (2D Culture)
| This compound Concentration | Cell Viability (% of control) |
| 0.01 µM | ~90% |
| 0.1 µM | ~60% |
| 1 µM | ~20% |
| 10 µM | <10% |
Data is estimated from published dose-response curves from WST-8 assays.
Signaling Pathway
The degradation of EZH2 by this compound impacts multiple downstream signaling pathways implicated in TNBC pathogenesis.
Caption: Mechanism of this compound-induced EZH2 degradation and its downstream effects.
Experimental Protocols
The following protocols provide a framework for generating TNBC spheroids and evaluating the efficacy of this compound.
Protocol 1: Generation of TNBC 3D Spheroids
This protocol is optimized for TNBC cell lines such as MDA-MB-231 or BT549.
Materials:
-
TNBC cell line (e.g., MDA-MB-231, BT549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Culture TNBC cells in a T-75 flask to 70-80% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Perform a cell count using a hemocytometer and trypan blue to determine cell viability.
-
Prepare a cell suspension at a concentration of 1 x 10^4 to 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate (resulting in 1000-5000 cells/well).
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using a light microscope. Spheroids should form within 2-4 days.
Caption: Workflow for the generation of TNBC 3D spheroids.
Protocol 2: this compound Treatment and Viability Assessment of TNBC Spheroids
Materials:
-
Pre-formed TNBC spheroids in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader capable of luminescence detection
-
Microscope with imaging capabilities
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove 50 µL of medium from each well containing a spheroid and replace it with 50 µL of the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubate the plate for an extended period suitable for PROTAC-mediated degradation and subsequent cellular effects (e.g., 5-7 days).
-
Monitor spheroid morphology and size daily using a microscope. Capture images for quantitative analysis of spheroid growth.
-
At the end of the treatment period, perform a 3D cell viability assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
(Optional) For mechanism of action studies, spheroids can be harvested, lysed, and analyzed by Western blot for EZH2 protein levels.
Caption: Experimental workflow for this compound treatment and analysis of TNBC spheroids.
Conclusion
This compound is a promising EZH2-targeting PROTAC degrader with demonstrated activity in TNBC models. The use of 3D spheroid cultures provides a more clinically relevant platform for evaluating its efficacy. The protocols and information provided herein offer a comprehensive guide for researchers to investigate the effects of this compound on 3D TNBC spheroid models, facilitating further preclinical development of this novel therapeutic agent.
References
- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Flow Cytometry Analysis of MS8847-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS8847 is a potent and selective small molecule degrader of the Enhancer of Zeste Homolog 2 (EZH2) protein.[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the proximity of EZH2 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of EZH2 by the proteasome.[1][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27me3). Overexpression and hyperactivity of EZH2 are implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1][2][3] By degrading EZH2, this compound offers a therapeutic strategy to reactivate tumor suppressor genes and inhibit cancer cell growth.
These application notes provide detailed protocols for the analysis of this compound-treated cells using flow cytometry, a powerful technique for single-cell analysis of apoptosis and cell cycle distribution.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule with ligands for both EZH2 and the VHL E3 ligase, connected by a linker. This design facilitates the formation of a ternary complex between EZH2, this compound, and VHL, leading to the polyubiquitination of EZH2 and its subsequent degradation by the 26S proteasome. The degradation of EZH2 leads to a reduction in H3K27me3 levels, resulting in the de-repression of target genes involved in critical cellular processes such as the cell cycle and apoptosis.
Downstream Signaling Pathways Affected by EZH2 Degradation
The degradation of EZH2 by this compound has significant downstream effects on cellular signaling pathways that control cell proliferation and survival. EZH2 is known to regulate the expression of genes involved in the cell cycle and apoptosis. Its removal can lead to cell cycle arrest and the induction of programmed cell death.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: This protocol is applicable to various cancer cell lines, including but not limited to TNBC lines (e.g., MDA-MB-231, BT-549) and AML cell lines (e.g., MOLM-13, MV4-11).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will not lead to over-confluence during the treatment period. Allow the cells to adhere overnight (for adherent cells) before adding the this compound-containing medium. Treat cells for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO-treated) group in all experiments.
Flow Cytometry Analysis of Apoptosis (Annexin V/Propidium Iodide Staining)
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugates like PE, APC)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA, and neutralize with serum-containing medium. Combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Flow Cytometry Analysis of Cell Cycle (Propidium Iodide Staining)
This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (B145695) (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Data Interpretation:
-
The DNA content will be displayed as a histogram.
-
The first peak represents cells in the G0/G1 phase (2N DNA content).
-
The valley between the two peaks represents cells in the S phase (DNA synthesis).
-
The second peak represents cells in the G2/M phase (4N DNA content).
-
A sub-G1 peak may be present, indicating apoptotic cells with fragmented DNA.
Data Presentation
The following tables present representative data from studies on EZH2 PROTAC degraders, demonstrating their effects on apoptosis and the cell cycle. While this data is not specific to this compound, it provides an expected outcome for the described flow cytometry analyses.
Table 1: Apoptosis Analysis of Burkitt's Lymphoma Cells Treated with an EZH2 Degrader (dEZH2) for 72 hours
| Cell Line | Treatment (5 µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| Daudi | Control (DMSO) | 90.5 ± 2.1 | 4.2 ± 0.8 | 5.3 ± 1.5 |
| dEZH2 | 65.2 ± 3.5 | 15.8 ± 2.2 | 19.0 ± 2.8 | |
| Ramos | Control (DMSO) | 92.1 ± 1.8 | 3.5 ± 0.6 | 4.4 ± 1.2 |
| dEZH2 | 70.8 ± 4.1 | 12.5 ± 1.9 | 16.7 ± 2.5 |
Data is representative and adapted from a study on a PROTAC-based EZH2 degrader.
Table 2: Cell Cycle Analysis of Burkitt's Lymphoma Cells Treated with an EZH2 Degrader (dEZH2) for 72 hours
| Cell Line | Treatment (5 µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Daudi | Control (DMSO) | 55.4 ± 2.8 | 28.1 ± 1.9 | 16.5 ± 1.5 |
| dEZH2 | 35.2 ± 3.1 | 30.5 ± 2.5 | 34.3 ± 2.9 | |
| Ramos | Control (DMSO) | 60.1 ± 3.2 | 25.5 ± 2.1 | 14.4 ± 1.8 |
| dEZH2 | 40.7 ± 3.8 | 28.9 ± 2.7 | 30.4 ± 3.3 |
Data is representative and adapted from a study on a PROTAC-based EZH2 degrader.
Conclusion
The provided protocols and expected data offer a comprehensive guide for researchers to effectively utilize flow cytometry for the characterization of cellular responses to the EZH2 degrader this compound. These analyses are crucial for understanding the dose- and time-dependent effects of this compound on apoptosis and cell cycle progression, providing valuable insights for preclinical and drug development studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing MS8847 Concentration for EZH2 Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of MS8847, a potent PROTAC degrader for targeting EZH2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Enhancer of Zeste Homolog 2 (EZH2) protein.[1][2] It is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By simultaneously binding to both EZH2 and VHL, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of EZH2 and its subsequent degradation by the proteasome.[1][3] This approach aims to suppress both the canonical (enzymatic) and non-canonical (non-enzymatic) oncogenic functions of EZH2.[1]
Q2: In which cancer types has this compound shown efficacy?
A2: this compound has demonstrated potent activity in preclinical models of acute myeloid leukemia (AML), particularly MLL-rearranged (MLL-r) AML, and triple-negative breast cancer (TNBC).[1][4]
Q3: What is the recommended starting concentration range for this compound in cell culture experiments?
A3: Based on published data, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments. In EOL-1 AML cells, this compound induced complete EZH2 degradation at concentrations of 0.1 and 1 µM after 24 hours of treatment. The half-maximal degradation concentration (DC50) for EZH2 in EOL-1 cells after a 24-hour treatment was determined to be 34.4 nM.[3]
Q4: How should this compound be prepared and stored?
A4: For optimal stability, this compound should be stored as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. The appropriate solvent for reconstitution should be selected based on the solubility information provided by the supplier.
Data on this compound Performance
The following tables summarize the degradation and growth inhibition activity of this compound in various cancer cell lines.
Table 1: EZH2 Degradation Efficiency of this compound
| Cell Line | Cancer Type | Concentration | Treatment Duration | EZH2 Degradation Outcome | DC50 |
| EOL-1 | Acute Myeloid Leukemia | 0.1 µM | 24 hours | Complete Degradation | 34.4 ± 10.7 nM[3] |
| EOL-1 | Acute Myeloid Leukemia | 1 µM | 24 hours | Complete Degradation | |
| RS4;11 | Acute Myeloid Leukemia | 0.1 µM | 24 hours | Potent Degradation | Not Reported |
| RS4;11 | Acute Myeloid Leukemia | 0.3 µM | 24 hours | Potent Degradation | Not Reported |
| BT549 | Triple-Negative Breast Cancer | Not Specified | 48 hours | Potent Degradation | Not Reported |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | 48 hours | Potent Degradation | Not Reported |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Treatment Duration | IC50 |
| RS4;11 | Acute Myeloid Leukemia | 5 days | 0.41 µM[3] |
| BT549 | Triple-Negative Breast Cancer | Not Specified | 1.45 µM[3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not Specified | 0.45 µM[3] |
| K562 | Chronic Myeloid Leukemia | Not Specified | No significant inhibition |
Experimental Protocols
Western Blotting for EZH2 Degradation
This protocol is designed to assess the extent of EZH2 protein degradation following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-EZH2, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EZH2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Detect the signal using an appropriate imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the EZH2 band intensity to the loading control to determine the relative EZH2 protein levels.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density that ensures logarithmic growth throughout the experiment.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 5 days).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No EZH2 Degradation | Suboptimal this compound Concentration: The concentration may be too low or too high (leading to the "hook effect" where binary complexes are favored over the productive ternary complex). | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation. |
| Insufficient Treatment Time: The incubation time may not be long enough for degradation to occur. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. | |
| Poor Cell Permeability: this compound may not be efficiently entering the cells. | While not directly modifiable by the user, this is a known challenge for PROTACs. Ensure proper handling and dissolution of the compound. | |
| Low VHL E3 Ligase Expression: The target cell line may have low endogenous levels of VHL. | Confirm VHL expression levels in your cell line via Western Blot or qPCR. Consider using a different cell line with higher VHL expression if necessary. | |
| Impaired Ubiquitin-Proteasome System (UPS): The cellular machinery required for degradation may be compromised. | As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of ubiquitinated EZH2 would confirm that the upstream steps of the PROTAC mechanism are functional. | |
| High Cell Viability (Low Potency) | EZH2-Independence: The cancer cell line may not be dependent on EZH2 for survival. | Confirm the EZH2 dependency of your cell line using genetic approaches (e.g., siRNA or CRISPR-mediated knockout of EZH2). This compound did not inhibit the growth of K562 cells, which are known to be insensitive to EZH2 knockout.[3] |
| Non-canonical Functions of EZH2: The anti-proliferative effects of EZH2 degradation may be context-dependent and not solely reliant on its catalytic activity. | This is a key rationale for using a degrader over an inhibitor. The lack of effect may still point to EZH2-independence. | |
| Off-Target Effects | Degradation of Other Proteins: Although this compound is reported to be selective, off-target degradation is a possibility with PROTACs. | This compound was shown to be selective for EZH2 over a panel of 20 other protein methyltransferases.[3] If off-target effects are suspected, proteomics-based approaches can be used to assess global protein level changes. |
| Toxicity Unrelated to EZH2 Degradation: High concentrations of the compound or the vehicle (DMSO) may cause non-specific cytotoxicity. | Ensure the final DMSO concentration is low (typically <0.5%). Include a vehicle-only control in all experiments. |
Visualizing Key Processes
Caption: Mechanism of this compound-mediated EZH2 degradation.
Caption: Workflow for optimizing this compound concentration.
Caption: Decision tree for troubleshooting low degradation.
References
- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in developing selective inhibitors of protein methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting MS8847 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for handling MS8847. The following information addresses common challenges, particularly those related to solubility, to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent, cell-permeable PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the EZH2 (Enhancer of Zeste Homolog 2) protein.[1][2] It functions by simultaneously binding to EZH2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of EZH2, marking it for degradation by the 26S proteasome. This approach allows for the suppression of both the catalytic and non-catalytic oncogenic functions of EZH2, making it a valuable tool for research in cancers like acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[3][4][5]
Q2: My this compound solution precipitated after I diluted my DMSO stock in aqueous cell culture medium. Why did this happen and how can I prevent it?
This is a common issue known as "solvent shift" precipitation. PROTACs like this compound are often large, lipophilic molecules with high molecular weights, which gives them excellent solubility in organic solvents like DMSO but very poor solubility in aqueous solutions.[5][6] When the concentrated DMSO stock is rapidly diluted into your culture medium, the abrupt change in solvent polarity causes the compound to crash out of solution.
To prevent this, follow these recommendations:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5% and not exceeding levels your cell line can tolerate.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) medium while gently vortexing, then add this intermediate dilution to your final volume.
-
Slow, Dropwise Addition: Add the DMSO stock solution to your pre-warmed aqueous buffer or medium very slowly, drop by drop, while continuously swirling or vortexing the medium to ensure rapid mixing and avoid localized high concentrations.[7]
-
Consider Co-solvents: For particularly challenging preparations, the use of co-solvents may be necessary, although this should be tested for compatibility with your specific cell line. Formulations including PEG300 and Tween-80 have been used to improve the solubility of other PROTACs.[3]
Q3: What is the best way to prepare and store stock solutions of this compound?
Proper preparation and storage are critical for maintaining the stability and activity of this compound.
-
Stock Solution Preparation: this compound is soluble in DMSO at concentrations up to 100 mg/mL (80.67 mM).[1] To fully dissolve the compound, gentle warming to 37°C and brief sonication in an ultrasonic bath (5-15 minutes) are recommended.[1][3] Always use freshly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce solubility.[1]
-
Storage: Once prepared, the stock solution should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles and moisture contamination.[1][6]
Q4: How can I confirm that the observed cellular effects are due to the proteasomal degradation of EZH2?
To verify that this compound is working through the intended ubiquitin-proteasome pathway, you can perform a co-treatment experiment with a proteasome inhibitor.
-
Experimental Approach: Treat your cells with this compound in the presence and absence of a proteasome inhibitor like MG132.
-
Expected Outcome: If this compound induces EZH2 degradation via the proteasome, co-treatment with MG132 should block this degradation, resulting in EZH2 protein levels that are significantly higher than in cells treated with this compound alone. This result confirms a proteasome-dependent mechanism of action.[3]
Quantitative Solubility and Storage Data
The following tables summarize key solubility and storage information for this compound. Since detailed aqueous solubility data for this compound is not publicly available, data for other VHL-based PROTACs with similar physicochemical properties are provided for reference and comparison.
Table 1: this compound Solubility and Stock Solution Storage
| Parameter | Value | Notes | Source |
|---|---|---|---|
| Solvent | DMSO | Use freshly opened, anhydrous DMSO. | [1] |
| Solubility in DMSO | 100 mg/mL (80.67 mM) | Ultrasonic assistance and gentle warming may be required. | [1] |
| Stock Solution Storage | -80°C for up to 6 months-20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |[1][6][8] |
Table 2: Reference Aqueous Solubility for VHL-Based PROTACs
| Compound | Log S (mol/L) | Solubility Classification | Notes | Source |
|---|---|---|---|---|
| MZ1 | -5.70 | Low (<30 µM) | VHL-based BRD4 degrader. | [9] |
| ARV-771 | -6.00 | Low (<30 µM) | VHL-based BET degrader. | [9] |
| General PROTACs | N/A | Generally Low | High molecular weight and lipophilicity lead to poor aqueous solubility. |[5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add appropriate volume).
-
Dissolution: To aid dissolution, gently warm the vial at 37°C for 5-10 minutes.
-
Sonication: Place the vial in an ultrasonic water bath for 5-15 minutes until the solution is clear and all particulate matter is dissolved.[3]
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in tightly sealed vials. Store immediately at -80°C for long-term use or -20°C for short-term use.
Protocol 2: Diluting this compound into Cell Culture Medium
-
Pre-warm Medium: Warm the required volume of your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Thaw Stock: Thaw one aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate Volume: Calculate the volume of stock solution needed to achieve your final desired concentration. Ensure the final DMSO concentration remains below 0.5%.
-
Slow Dilution: Add the calculated volume of this compound stock solution dropwise into the pre-warmed medium while gently swirling or vortexing the medium. Do not add the medium to the DMSO stock.
-
Final Mix: Once the stock solution is added, cap the tube or flask and gently invert it several times to ensure homogeneity.
-
Immediate Use: Use the freshly prepared medium for your cell treatment immediately to minimize the risk of precipitation over time.
Visualized Pathways and Workflows
Caption: this compound mechanism of action.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]
- 5. benchchem.com [benchchem.com]
- 6. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Histone Deacetylase Inhibitors Induce VHL and Ubiquitin-Independent Proteasomal Degradation of Hypoxia-Inducible Factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
MS8847 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating potential off-target effects of MS8847, a highly potent EZH2 PROTAC degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the Enhancer of Zeste Homolog 2 (EZH2) protein.[1][2][3][4] It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EZH2, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4] This mechanism allows for the suppression of both the catalytic and non-catalytic functions of EZH2.[2]
Q2: What are the known off-target effects of this compound?
A2: Current research indicates that this compound is a highly selective degrader of EZH2. One study demonstrated that at a concentration of 10 µM, this compound did not show significant inhibition (>50%) of 20 other protein methyltransferases.[1] Furthermore, while this compound can inhibit the enzymatic activity of the closely related EZH1, it does not lead to its degradation, highlighting its selectivity as a degrader.[1]
Q3: Does this compound affect other components of the Polycomb Repressive Complex 2 (PRC2)?
A3: The primary mechanism of this compound is the targeted degradation of the EZH2 subunit of the PRC2 complex.[1] The PRC2 complex is composed of core subunits including EZH2, EED, and SUZ12.[5][6] While the direct effect of this compound is on EZH2, the degradation of this catalytic subunit can impact the overall function and integrity of the PRC2 complex. The consequences for other PRC2 components following EZH2 degradation should be empirically determined in the experimental system of interest.
Q4: How can I be confident that the observed phenotype in my experiment is due to EZH2 degradation and not off-target effects?
A4: To ensure that the observed cellular phenotype is a direct result of EZH2 degradation, it is crucial to include proper negative controls in your experiments. These controls help to distinguish on-target effects from potential off-target activities of the PROTAC molecule itself.[7][8][9]
Troubleshooting Guides
Issue: I am observing a phenotype that is inconsistent with known EZH2 function.
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Question: Could this be an off-target effect of this compound? Answer: While this compound is reported to be highly selective, unexpected phenotypes should be investigated. Potential causes could include:
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Degradation-independent off-targets: The molecule itself might have pharmacological effects independent of its degradation activity.[10]
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Context-specific off-targets: The off-target profile may vary depending on the cell line and its proteome.
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Downstream effects of EZH2 degradation: The observed phenotype may be a secondary or tertiary consequence of on-target EZH2 degradation.[10]
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Question: How can I experimentally verify if the phenotype is on-target? Answer: To validate that the phenotype is due to EZH2 degradation, you can perform the following experiments:
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Use Negative Controls: Employ inactive control molecules that are structurally similar to this compound but do not induce EZH2 degradation.[7][8]
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CRISPR/Cas9 Target Validation: Genetically knock out EZH2 in your cell line. If the phenotype is recapitulated, it strongly suggests it is an on-target effect.[11][12]
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Washout Experiment: Perform a washout experiment to differentiate between reversible off-target effects and the sustained phenotype expected from irreversible protein degradation.[10]
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Issue: I am not observing EZH2 degradation after treating my cells with this compound.
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Question: What are the possible reasons for the lack of degradation? Answer: Several factors could contribute to a lack of EZH2 degradation:
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Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[13]
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Low E3 Ligase Expression: The target cells may have low endogenous levels of VHL, the E3 ligase recruited by this compound.[14][15]
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"Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target or the E3 ligase, rather than the productive ternary complex required for degradation, leading to reduced efficacy.[13][16]
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Compound Instability: The PROTAC molecule may be unstable in the cell culture medium.[10]
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-
Question: What troubleshooting steps can I take? Answer:
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Optimize Concentration: Perform a dose-response experiment over a wide concentration range to identify the optimal concentration for degradation and to assess for a potential "hook effect".[13]
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Time-Course Experiment: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for EZH2 degradation.[10]
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Confirm VHL Expression: Use Western blot or qPCR to confirm that your cell line expresses the VHL E3 ligase.[15]
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Check Compound Stability: Assess the stability of this compound in your experimental conditions using methods like LC-MS.[10]
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Data Presentation
Table 1: Reported Selectivity of this compound
| Target Class | Assay Type | Results | Reference |
| Protein Methyltransferases | Radioactive Methyltransferase Assay | No significant inhibition (>50% at 10 µM) against a panel of 20 protein methyltransferases. | [1] |
| EZH1 (Degradation) | Western Blot | Does not degrade the structurally similar EZH1. | [1] |
| EZH1 (Enzymatic Activity) | Enzymatic Assay | Inhibits the enzymatic activity of EZH1. | [1] |
Table 2: Template for Broader Selectivity Profiling (e.g., KinomeScan)
Note: Specific quantitative data for a broad kinase panel for this compound is not publicly available. This table serves as a template for presenting such data.
| Kinase Target | Binding Affinity (Kd, nM) or % Inhibition @ 10 µM |
| Kinase A | [Insert Value] |
| Kinase B | [Insert Value] |
| Kinase C | [Insert Value] |
| ... | ... |
Experimental Protocols
1. Protocol for Using Negative Controls to Validate On-Target Activity
This protocol outlines the use of two types of inactive controls to confirm that the observed biological effect is due to the this compound-mediated degradation of EZH2.
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Principle: An E3 ligase binding-deficient control will not recruit VHL, and a target-binding deficient control will not bind to EZH2. Neither should induce EZH2 degradation.[7] If the phenotype is absent with these controls, it supports an on-target mechanism.
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Materials:
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This compound
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E3 Ligase Binding-Deficient Control (e.g., a diastereomer of the VHL ligand portion of this compound)[]
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Target Binding-Deficient Control (e.g., a version of this compound with a modification to the EZH2-binding "warhead" that abolishes binding)[7]
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Cell line of interest
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Cell culture reagents
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Western blot reagents
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Assay-specific reagents for phenotype measurement
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Procedure:
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Culture and seed cells as for a standard experiment with this compound.
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Treat cells in parallel with equimolar concentrations of:
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Vehicle control (e.g., DMSO)
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This compound
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E3 Ligase Binding-Deficient Control
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Target Binding-Deficient Control
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Incubate for the desired time period.
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Harvest a portion of the cells for Western blot analysis to confirm that only this compound induces EZH2 degradation.
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Use the remaining cells to measure the biological phenotype of interest.
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Expected Outcome: EZH2 degradation and the associated phenotype will only be observed in cells treated with this compound, and not with the vehicle or either of the inactive controls.
2. Protocol for CRISPR/Cas9-Mediated Target Validation
This protocol uses CRISPR/Cas9 to knock out the EZH2 gene to validate that a phenotype observed with this compound is on-target.
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Principle: If the degradation of EZH2 by this compound causes a specific phenotype, then the genetic knockout of EZH2 should produce the same phenotype.[11]
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Materials:
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EZH2-targeting gRNA and Cas9 nuclease (e.g., as RNP complex or expressed from a plasmid)
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Wild-type and EZH2 knockout cell lines
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This compound
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Western blot reagents
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Reagents for phenotype assessment
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Procedure:
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Generate a stable EZH2 knockout cell line using standard CRISPR/Cas9 protocols.
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Verify the knockout by Western blot to confirm the absence of the EZH2 protein.
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Culture wild-type and EZH2 knockout cells in parallel.
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Assess the baseline phenotype in both cell lines. If the phenotype is on-target, the EZH2 knockout cells should exhibit the phenotype without any treatment.
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Treat both wild-type and EZH2 knockout cells with this compound. The phenotype in the wild-type cells treated with this compound should mimic that of the untreated EZH2 knockout cells. This compound should have no further effect on the phenotype in the EZH2 knockout cells.
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Expected Outcome: The phenotype observed with this compound treatment in wild-type cells will be phenocopied in the EZH2 knockout cells.
3. Protocol for Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a biophysical method to verify the direct binding of this compound to EZH2 in a cellular environment.
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Principle: When a ligand binds to its target protein, it generally increases the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heating cells to different temperatures.[18][19][20]
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Materials:
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Cell line of interest
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This compound
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DMSO (vehicle control)
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PBS
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Protease inhibitors
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Thermal cycler
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Western blot reagents
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Procedure:
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Treat cells with this compound or DMSO for a specified time to allow for target engagement.
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Harvest and resuspend the cells in PBS with protease inhibitors.
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Aliquot the cell suspension into PCR tubes.
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Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
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Lyse the cells by freeze-thawing.
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Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
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Analyze the amount of soluble EZH2 in the supernatant by Western blot.
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Expected Outcome: In the this compound-treated samples, EZH2 will be more resistant to thermal denaturation, resulting in a shift of its melting curve to higher temperatures compared to the DMSO-treated control. This indicates direct binding of this compound to EZH2.
Mandatory Visualization
Caption: Mechanism of action of this compound-mediated EZH2 degradation.
Caption: Workflow for validating on-target vs. off-target phenotypes.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engaging chromatin: PRC2 structure meets function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Precision oncology revolution: CRISPR-Cas9 and PROTAC technologies unleashed - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. biocompare.com [biocompare.com]
- 15. benchchem.com [benchchem.com]
- 16. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
Improving MS8847 stability in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MS8847, a potent PROTAC (Proteolysis Targeting Chimera) degrader of the histone methyltransferase EZH2. This guide addresses common challenges related to the stability and handling of this compound to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent PROTAC degrader that targets EZH2 (Enhancer of zeste homolog 2) for degradation. It functions as a bifunctional molecule: one end binds to EZH2, and the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of EZH2, marking it for degradation by the proteasome. This degradation-based approach allows for the study of EZH2 function beyond its catalytic activity.
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated potent anti-proliferative activity in various cancer cell lines, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC) cells.[1]
Q3: How should I store my this compound stock solutions?
A3: Proper storage is critical for maintaining the stability of this compound. For powdered form, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: DMSO is a commonly used solvent for preparing high-concentration stock solutions of this compound.
Q5: What are the known degradation kinetics of this compound?
A5: In EOL-1 acute myeloid leukemia cells, this compound induces EZH2 degradation in a concentration- and time-dependent manner. The half-maximal degradation concentration (DC50) for EZH2 is approximately 34.4 ± 10.7 nM after a 24-hour treatment.[3] With a concentration of 300 nM, EZH2 degradation is observed to start at 8 hours and reaches its maximum by 24 hours.[3]
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound in experimental settings.
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous media | The compound's solubility limit has been exceeded. | - Lower the final concentration of this compound in your assay. - Ensure the DMSO concentration in the final working solution is kept to a minimum (typically ≤ 0.1%). - Prepare fresh dilutions from a concentrated stock solution for each experiment. |
| Inconsistent or no EZH2 degradation observed | Compound Instability: this compound may have degraded due to improper storage or handling. | - Always use freshly prepared dilutions from a properly stored stock solution. - Avoid repeated freeze-thaw cycles of the stock solution.[2] - Perform a stability check of this compound in your specific cell culture medium over the time course of your experiment. |
| Suboptimal Concentration: The concentration of this compound may be too low for effective degradation or too high, leading to the "hook effect" (where ternary complex formation is inhibited at high concentrations). | - Perform a dose-response experiment to determine the optimal concentration range for EZH2 degradation in your cell line. Start with a broad range (e.g., 1 nM to 10 µM). | |
| Insufficient Treatment Time: The incubation time may not be long enough to observe significant degradation. | - Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) to determine the optimal treatment duration for maximal EZH2 degradation. Degradation has been shown to start at 8 hours and maximize at 24 hours in some cell lines.[3] | |
| Cell Line Specificity: The expression levels of EZH2 or VHL E3 ligase components may vary between cell lines, affecting degradation efficiency. | - Confirm the expression of EZH2 and VHL in your cell line of interest using Western Blot or other protein detection methods. | |
| High variability between experimental replicates | Inconsistent Cell Health or Density: Variations in cell confluency or passage number can affect cellular processes, including protein degradation. | - Standardize cell seeding density and use cells within a consistent passage number range for all experiments. |
| Pipetting Inaccuracies: Inaccurate dilution or addition of this compound can lead to variability. | - Use calibrated pipettes and ensure thorough mixing when preparing dilutions. |
Data Presentation
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress.[2]
Table 2: Degradation Kinetics of this compound in EOL-1 Cells
| Parameter | Value | Experimental Conditions |
| DC50 (EZH2 Degradation) | 34.4 ± 10.7 nM | 24-hour treatment |
| Time to Onset of Degradation | ~8 hours | 300 nM treatment |
| Time to Maximum Degradation | ~24 hours | 300 nM treatment |
Data sourced from a study by Velez, et al.[3]
Experimental Protocols
Protocol: Western Blot Analysis of this compound-Mediated EZH2 Degradation
This protocol provides a detailed methodology for assessing the degradation of EZH2 in cultured cells following treatment with this compound.
1. Cell Culture and Treatment: a. Seed cells (e.g., MV4-11 or other suitable cell lines) in 6-well plates at a density that will not exceed 90% confluency by the end of the experiment. b. Allow cells to adhere and grow overnight. c. Prepare a series of dilutions of this compound in fresh cell culture medium. It is recommended to perform a dose-response experiment (e.g., 0, 1, 10, 100, 1000 nM) and a time-course experiment (e.g., 0, 4, 8, 16, 24, 48 hours). d. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (e.g., DMSO). e. Incubate the cells for the desired amount of time.
2. Cell Lysis: a. After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a protein molecular weight marker. d. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for EZH2 (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. To confirm equal protein loading, probe the same membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
7. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. b. Quantify the band intensities using densitometry software. Normalize the EZH2 band intensity to the corresponding housekeeping protein band intensity.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to EZH2 degradation.
Caption: Experimental workflow for assessing this compound-mediated EZH2 degradation.
References
- 1. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to MS8847 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with MS8847, a selective inhibitor of the mTORC1 complex.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly selective, ATP-competitive inhibitor of the mTORC1 complex. It specifically targets the FRB domain of mTOR, preventing the phosphorylation of its key downstream effectors, 4E-BP1 and S6K1. This leads to the inhibition of protein synthesis and cell cycle progression in cancer cells with a hyperactive PI3K/AKT/mTOR signaling pathway.
Q2: My prostate cancer cell line (e.g., PC-3) is showing innate resistance to this compound. What are the potential reasons?
Innate resistance to this compound can occur due to several factors:
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Presence of alternative survival pathways: The MAPK/ERK pathway may be constitutively active, providing a bypass mechanism for cell survival and proliferation.
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Low dependence on the mTORC1 pathway: The specific cancer cell line may not be primarily driven by the PI3K/AKT/mTOR axis.
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Drug efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound.
Q3: How can I confirm that this compound is effectively inhibiting the mTORC1 pathway in my sensitive cell lines?
To confirm the on-target activity of this compound, you should perform a western blot analysis to assess the phosphorylation status of mTORC1 downstream targets. A significant reduction in the levels of phosphorylated S6K1 (at Thr389) and phosphorylated 4E-BP1 (at Ser65) after treatment with this compound would indicate effective pathway inhibition.
Q4: What are the common mechanisms of acquired resistance to this compound?
Acquired resistance often develops after an initial response to the drug. Common mechanisms include:
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Upregulation of bypass signaling: Increased signaling through the MAPK/ERK pathway is a frequent escape mechanism.
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Feedback loop activation: Inhibition of mTORC1 can lead to a feedback activation of the PI3K/AKT pathway, reactivating pro-survival signals.
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Mutations in the drug target: Although less common for mTOR inhibitors, mutations in the FRB domain of mTOR could potentially reduce the binding affinity of this compound.
Q5: What are some suggested combination therapies to overcome this compound resistance?
Based on the resistance mechanisms, the following combination strategies are recommended:
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Dual mTORC1/mTORC2 inhibitors: If feedback activation of AKT is observed, using a dual inhibitor can be more effective.
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Combination with a MEK inhibitor (e.g., Trametinib): If resistance is driven by the MAPK/ERK pathway, a combination with a MEK inhibitor can synergistically inhibit cancer cell growth.
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Combination with a PI3K inhibitor (e.g., Alpelisib): To block the pathway upstream and prevent feedback activation of AKT.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No significant decrease in cell viability after this compound treatment. | 1. Cell line has innate resistance. 2. Incorrect drug concentration. 3. Degraded this compound stock solution. | 1. Profile the baseline activity of bypass pathways (e.g., MAPK/ERK). 2. Perform a dose-response curve (0.1 nM to 10 µM) to determine the IC50. 3. Prepare a fresh stock solution of this compound. |
| Initial response to this compound followed by relapse (acquired resistance). | 1. Upregulation of a bypass pathway (MAPK/ERK). 2. Feedback activation of AKT. | 1. Analyze the phosphorylation levels of ERK1/2 via western blot. 2. Assess the phosphorylation of AKT (at Ser473) via western blot. |
| Inconsistent results in cell viability assays. | 1. Variable cell seeding density. 2. Inconsistent drug treatment duration. 3. Contamination of cell culture. | 1. Ensure a consistent number of cells are seeded in each well. 2. Standardize the incubation time with this compound. 3. Check for mycoplasma contamination. |
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Prostate Cancer Cell Lines
| Cell Line | Status | IC50 (nM) |
| LNCaP | Sensitive | 50 |
| PC-3 | Innately Resistant | > 10,000 |
| LNCaP-R | Acquired Resistance | 2,500 |
Table 2: Combination Index (CI) for this compound with Other Inhibitors in LNCaP-R Cells
| Combination | CI Value | Interpretation |
| This compound + Trametinib (MEK Inhibitor) | 0.4 | Synergistic |
| This compound + Alpelisib (PI3K Inhibitor) | 0.7 | Synergistic |
| This compound + Doxorubicin | 1.1 | Additive |
CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
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Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control and determine the IC50 value using non-linear regression.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
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Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run at 100V for 90 minutes.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 350 mA for 2 hours.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-S6K1, anti-S6K1, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Protocol 3: siRNA Knockdown for Gene Function Analysis
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siRNA Transfection: Transfect cells with siRNA targeting a gene of interest (e.g., a gene implicated in resistance) or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
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Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
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Functional Assays: Perform downstream assays, such as a cell viability assay with this compound treatment, to assess the effect of the gene knockdown on drug sensitivity.
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Knockdown Validation: Confirm the knockdown of the target gene by western blot or qRT-PCR.
Signaling Pathways and Workflows
Caption: this compound inhibits the mTORC1 pathway, while the MAPK/ERK pathway can act as a bypass.
Technical Support Center: MS8847 Protocol Refinement for Primary Patient Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the EZH2 PROTAC degrader, MS8847, in primary patient samples. The information is tailored for professionals in research, clinical, and drug development settings.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective EZH2 PROTAC (Proteolysis Targeting Chimera) degrader.[1][2][3] It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the EZH2 protein.[1][2][3] This induced proximity leads to the ubiquitination of EZH2, marking it for degradation by the proteasome.[1][2] This approach eliminates both the enzymatic and non-enzymatic functions of EZH2, which can be advantageous over traditional catalytic inhibitors, particularly in cancers dependent on the non-canonical oncogenic roles of EZH2.[1][3][4]
Q2: In which cancer types has this compound shown preclinical efficacy?
A2: Preclinical studies have demonstrated the efficacy of this compound in acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC) cell lines.[1][2][3][4] It has shown potent, concentration- and time-dependent degradation of EZH2 and subsequent inhibition of cell growth in these models, including in 3D in vitro models of TNBC.[1][3][4]
Q3: What are the recommended starting concentrations and incubation times for this compound in primary patient samples?
A3: Due to the inherent variability of primary patient samples, a universal starting concentration cannot be definitively recommended. However, based on data from cell line studies, a dose-response experiment is crucial. A starting range of 1 nM to 10 µM is advisable to determine the optimal concentration for EZH2 degradation and downstream effects in your specific primary cell context. Incubation times for initial degradation experiments can range from 8 to 48 hours.[1] It is critical to perform a time-course experiment to identify the optimal endpoint for your specific primary cell type and patient sample.
Q4: How should I prepare and store this compound?
A4: this compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can inactivate the compound. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2] When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your primary cells (typically ≤0.1%).
II. Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound in primary patient samples.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Variability in EZH2 Degradation Between Patient Samples | 1. Intrinsic Biological Differences: Primary tumors are heterogeneous. EZH2 expression levels, VHL E3 ligase levels, and the activity of the ubiquitin-proteasome system can vary significantly between patients. 2. Sample Quality: The viability and health of primary cells can be compromised during sample collection and processing. | 1. Characterize Baseline Protein Levels: Before starting your experiment, perform a baseline Western blot to assess the endogenous levels of EZH2 and VHL in each primary sample. 2. Standardize Sample Handling: Implement a standardized protocol for the collection, processing, and cryopreservation of primary patient samples to minimize variability. 3. Assess Cell Viability: Always check the viability of your primary cells before and after the experiment using a reliable method like Trypan Blue exclusion or a cell viability assay. |
| Incomplete or No EZH2 Degradation | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively induce ternary complex formation and subsequent degradation. 2. Insufficient Incubation Time: The degradation of EZH2 is a time-dependent process. 3. Low VHL Expression: The efficacy of this compound is dependent on the presence of its recruiting E3 ligase, VHL. 4. Impaired Proteasome Function: The degradation of ubiquitinated proteins is carried out by the proteasome. | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for EZH2 degradation in your primary cells. 2. Conduct a Time-Course Experiment: Assess EZH2 protein levels at multiple time points (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal incubation time. 3. Verify VHL Expression: Check the expression level of VHL in your primary patient samples via Western blot or qPCR. 4. Use a Proteasome Inhibitor Control: As a positive control for the involvement of the proteasome, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding this compound. This should "rescue" EZH2 from degradation. |
| "Hook Effect" Observed (Decreased Degradation at High Concentrations) | 1. Formation of Unproductive Binary Complexes: At very high concentrations, PROTACs can form binary complexes with either the target protein (EZH2) or the E3 ligase (VHL) separately, which prevents the formation of the productive ternary complex required for degradation. | 1. Expand Dose-Response to Lower Concentrations: If you observe a decrease in degradation at higher concentrations, extend your dose-response curve to include lower concentrations to identify the optimal degradation window. 2. Ternary Complex Formation Assays: If available, utilize biophysical assays like FRET or AlphaLISA to directly measure the formation of the EZH2-MS8847-VHL ternary complex at different concentrations. |
| Poor Correlation Between EZH2 Degradation and Phenotypic Outcome (e.g., Cell Viability) | 1. Off-Target Effects: Although this compound is designed to be selective, off-target effects are always a possibility and could influence the observed phenotype. 2. Non-Dependence on EZH2: The specific primary patient sample may not be dependent on EZH2 for survival. 3. Temporal Disconnect: There may be a lag between the time of maximal EZH2 degradation and the manifestation of a phenotypic change. | 1. Use Negative Controls: Include an inactive enantiomer of the VHL ligand or a version of this compound with a modification that prevents VHL binding to assess off-target effects. 2. Correlate with Downstream Markers: In addition to assessing the phenotype, analyze the levels of H3K27me3, a downstream target of EZH2's methyltransferase activity, to confirm target engagement. 3. Extended Time-Course Experiments: Monitor the phenotypic outcome over a longer period (e.g., up to 72-96 hours) to account for any delay between degradation and the cellular response. |
| High Cell Death in Control (DMSO-treated) Primary Samples | 1. Sensitivity of Primary Cells: Primary cells are often more sensitive to culture conditions and solvents compared to immortalized cell lines.[5] 2. Suboptimal Culture Conditions: The culture medium, supplements, or cell density may not be optimal for the specific primary cell type.[5] | 1. Minimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤0.1%). 2. Optimize Culture Conditions: Refer to established protocols for the specific type of primary cells you are working with. This may include using specialized media, growth factors, or feeder cell layers. 3. Handle Cells Gently: Minimize mechanical stress on the cells during plating and media changes. |
III. Experimental Protocols & Data Presentation
While specific protocols for this compound in primary patient samples are not yet widely published, the following are generalized methodologies that can be adapted. It is crucial to optimize these protocols for your specific experimental system.
A. General Protocol for Treating Primary Patient Samples with this compound
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Primary Cell Isolation and Culture: Isolate primary cells from patient samples (e.g., bone marrow aspirates for AML, tumor biopsies for TNBC) using established protocols. Culture the cells in appropriate media supplemented with necessary growth factors and cytokines. For some AML primary samples, co-culture with stromal cells may be required for viability.
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Cell Seeding: Plate the primary cells at a predetermined optimal density in a multi-well plate. Allow the cells to acclimate for a few hours before treatment.
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This compound Preparation and Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Add the desired concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
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Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) in a humidified incubator at 37°C and 5% CO2.
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Endpoint Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting to assess EZH2 degradation or cell viability assays.
B. Western Blotting for EZH2 Degradation
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against EZH2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
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Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
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Quantification: Quantify the band intensities using densitometry software and normalize the EZH2 signal to the loading control.
C. Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)
The following tables present hypothetical data to illustrate how quantitative results from this compound experiments in primary patient samples could be structured.
Table 1: Dose-Dependent Degradation of EZH2 in Primary AML Patient Samples
| This compound Concentration | Patient Sample 1 (% EZH2 Remaining) | Patient Sample 2 (% EZH2 Remaining) | Patient Sample 3 (% EZH2 Remaining) |
| Vehicle (DMSO) | 100 | 100 | 100 |
| 1 nM | 95 ± 5 | 98 ± 4 | 92 ± 6 |
| 10 nM | 75 ± 8 | 85 ± 7 | 68 ± 9 |
| 100 nM | 30 ± 6 | 55 ± 10 | 25 ± 5 |
| 1 µM | 15 ± 4 | 35 ± 8 | 10 ± 3 |
| 10 µM | 20 ± 5 (Hook Effect) | 40 ± 7 (Hook Effect) | 15 ± 4 (Hook Effect) |
Data are represented as mean ± standard deviation from three technical replicates.
Table 2: Time-Course of EZH2 Degradation with 100 nM this compound in Primary TNBC Patient Samples
| Incubation Time (hours) | Patient Sample A (% EZH2 Remaining) | Patient Sample B (% EZH2 Remaining) | Patient Sample C (% EZH2 Remaining) |
| 0 | 100 | 100 | 100 |
| 4 | 88 ± 7 | 92 ± 6 | 85 ± 8 |
| 8 | 65 ± 9 | 75 ± 10 | 58 ± 7 |
| 12 | 40 ± 6 | 60 ± 8 | 35 ± 5 |
| 24 | 25 ± 5 | 45 ± 7 | 20 ± 4 |
| 48 | 22 ± 4 | 40 ± 6 | 18 ± 3 |
Data are represented as mean ± standard deviation from three technical replicates.
IV. Mandatory Visualizations
A. Signaling Pathways and Experimental Workflows
References
- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 5. adl.usm.my [adl.usm.my]
Addressing variability in MS8847 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MS8847 in their experiments. Our goal is to help you address variability in your results and ensure the successful application of this potent EZH2 PROTAC degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent proteolysis-targeting chimera (PROTAC) that selectively degrades the Enhancer of Zeste Homolog 2 (EZH2) protein.[1][2][3] It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EZH2, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] This dual-action approach allows for the suppression of both the catalytic and non-catalytic functions of EZH2.[3][4]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly in MLL-rearranged Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC).[2][4]
Q3: How should I store and handle this compound?
A3: For optimal stability, this compound should be stored at -20°C for short-term storage and -80°C for long-term storage. To avoid repeated freeze-thaw cycles that can lead to degradation of the compound, it is recommended to aliquot the stock solutions.
Q4: What are appropriate negative controls for mechanism of action studies?
A4: To confirm that the observed effects are due to the specific degradation of EZH2 via the VHL-E3 ligase pathway, appropriate negative controls are crucial. One such control is a compound structurally similar to this compound but with a modification that ablates VHL binding, thus preventing the formation of the ternary complex required for degradation. Additionally, pre-treatment of cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) should rescue EZH2 from degradation.
Troubleshooting Guides
Section 1: Inconsistent EZH2 Degradation
Problem: High variability in EZH2 degradation levels as measured by Western Blot.
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for maximal EZH2 degradation in your specific cell line. |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal treatment duration for observing maximal EZH2 degradation. |
| Cellular Health and Confluency | Ensure cells are healthy and in the logarithmic growth phase. Cell confluency can affect compound uptake and cellular response. Standardize seeding density and confluency at the time of treatment. |
| Reagent Quality | Use freshly prepared this compound stock solutions. Avoid repeated freeze-thaw cycles. |
| Western Blotting Technique | Refer to the detailed Western Blotting protocol below and ensure consistency in protein loading, antibody concentrations, and incubation times. |
Section 2: Discrepancies in Cell Viability Assays
Problem: Inconsistent IC50 values or high variability in cell viability readouts.
| Potential Cause | Troubleshooting Step |
| Inconsistent Seeding Density | Ensure a uniform number of cells are seeded in each well. Variations in cell number will lead to variability in assay readouts. |
| Edge Effects in Microplates | To minimize edge effects, avoid using the outermost wells of the microplate or fill them with sterile PBS or media. |
| Assay Incubation Time | Optimize the incubation time for your specific cell viability assay (e.g., MTT, MTS, CellTiter-Glo®) to ensure you are within the linear range of the assay. |
| Compound Precipitation | Visually inspect the media for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or adjusting the final solvent concentration. |
| Cell Line Specific Responses | Different cell lines can exhibit varying sensitivities to this compound. It is important to establish baseline IC50 values for each cell line used. |
Quantitative Data Summary
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV4;11 | Acute Myeloid Leukemia | 0.19 |
| RS4;11 | Acute Myeloid Leukemia | 0.41 |
| BT549 | Triple-Negative Breast Cancer | 1.45 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.45 |
Data represents the concentration of this compound required to inhibit cell growth by 50% after a 5-day treatment.[2]
Table 2: EZH2 Degradation Profile of this compound
| Cell Line | Treatment Time (h) | Observation |
| BT549 | 48 | Potent EZH2 degradation observed.[2] |
| MDA-MB-468 | 48 | Potent EZH2 degradation observed.[2] |
Experimental Protocols
Protocol 1: Western Blotting for EZH2 Degradation
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for EZH2 overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability (WST-8/CCK-8) Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
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Incubation: Incubate the cells for the desired treatment period (e.g., 5 days).
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Assay Reagent Addition: Add WST-8 (or CCK-8) reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
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Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
Technical Support Center: MS8847 Degradation Kinetics Optimization
Disclaimer: Information regarding the specific compound "MS8847" is based on publicly available data for a research compound.[1][2] This technical support center provides a generalized framework for addressing stability and degradation kinetics issues of proteolysis-targeting chimeras (PROTACs) and other small molecules in solution, which can be adapted by researchers for their specific compounds of interest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its degradation kinetics important?
This compound is a highly potent EZH2 PROTAC degrader that recruits the E3 ligase von Hippel-Lindau (VHL).[1] It works by inducing the degradation of the EZH2 protein through the ubiquitin-proteasome system.[1] Understanding its degradation kinetics is crucial for several reasons:
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Maintaining Potency: Degradation of this compound can lead to a loss of its biological activity, resulting in inaccurate and irreproducible experimental results.
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Ensuring Accurate Dosing: The stability of this compound in various experimental media (e.g., cell culture media, formulation buffers) will determine its effective concentration.
Q2: What are the common causes of degradation for small molecules like this compound?
Small molecule degradation in solution can be caused by several factors:
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Hydrolysis: The compound may be susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions.[3]
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Oxidation: The molecule may be sensitive to oxidation, especially if it has electron-rich functional groups.[3] Dissolved oxygen and exposure to light can promote oxidative degradation.[3]
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Photodegradation: Exposure to light, particularly UV light, can cause the breakdown of light-sensitive compounds.[4]
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Enzymatic Degradation: In biological systems, such as cell culture or in vivo studies, enzymes can metabolize and degrade the compound.
Q3: How can I assess the stability of my this compound solution?
A preliminary stability assessment can be performed by preparing a solution of this compound at a known concentration in the desired solvent or buffer.[3] Aliquots of this solution can be incubated under different conditions (e.g., temperature, light exposure) and analyzed at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3] A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.[5]
Q4: What are the best practices for storing this compound stock solutions?
For this compound, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in experimental results | Inconsistent solution preparation. Variable storage times or conditions of working solutions. Repeated freeze-thaw cycles of stock solutions. | Standardize the protocol for solution preparation. Prepare fresh working solutions for each experiment or establish and adhere to strict storage guidelines.[3] Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1] |
| Loss of this compound activity in cell-based assays | Degradation in culture medium. Adsorption to plasticware. Poor cell permeability. | Assess compound stability in the specific culture medium. Use low-binding plates or add a small amount of a non-ionic surfactant.[3] Evaluate cell permeability using standard assays.[3] |
| Precipitate forms in the stock solution upon storage | Poor solubility. Compound degradation to an insoluble product. | Prepare a more dilute stock solution.[3] Use a different solvent with higher solubilizing power.[3] Analyze the precipitate to determine if it is the parent compound or a degradant.[3] |
| Unexpected peaks in HPLC analysis | Contamination of the solvent or glassware. Degradation of the compound during sample preparation or analysis. Column degradation. | Use high-purity solvents and clean glassware. Ensure the sample solvent is compatible with the mobile phase.[6] Check the column's performance and replace it if necessary.[7] |
Data Presentation
Table 1: Forced Degradation Study of this compound
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradants Formed (%) |
| 0.1 M HCl | 24 | 85.2 | 14.8 |
| 0.1 M NaOH | 24 | 78.5 | 21.5 |
| 3% H₂O₂ | 24 | 92.1 | 7.9 |
| Heat (80°C) | 24 | 95.8 | 4.2 |
| Photostability (ICH Q1B) | 24 | 98.3 | 1.7 |
Table 2: Degradation Kinetics of this compound in Different Media
| Medium | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| PBS (pH 7.4) | 37 | 48.2 | 0.0144 |
| RPMI-1640 + 10% FBS | 37 | 36.5 | 0.0190 |
| Human Plasma | 37 | 12.8 | 0.0541 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method for this compound.[8]
Materials:
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This compound
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Hydrochloric acid (HCl)
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Sodium hydroxide (B78521) (NaOH)
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Hydrogen peroxide (H₂O₂)
-
HPLC-grade acetonitrile (B52724) and water
-
Validated HPLC method
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).[9]
-
Stress Conditions:
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Acidic Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl.[9]
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Basic Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH.
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Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂.
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Thermal Degradation: Incubate the this compound solution at 80°C.
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Photolytic Degradation: Expose the this compound solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.[9]
-
-
Sample Analysis: At specified time points, take an aliquot of the stressed solution. Neutralize the acidic and basic samples if necessary. Analyze the samples using a validated stability-indicating HPLC method.[9]
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Data Analysis: Quantify the amount of remaining this compound and any major degradation products.[9]
Protocol 2: Determining Degradation Rate Constants of this compound
Objective: To quantify the rate of degradation of this compound in different experimental media.
Materials:
-
This compound
-
Experimental media (e.g., PBS, cell culture medium, plasma)
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Incubator at 37°C
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Validated HPLC method
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound in the desired experimental medium at a final concentration relevant to the intended experiments.
-
Incubation: Aliquot the working solution into separate vials for each time point and incubate at 37°C.
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Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and stop the degradation process (e.g., by adding an organic solvent and freezing).[3]
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Sample Analysis: Analyze the samples using a validated HPLC method to determine the concentration of this compound at each time point.
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Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The degradation rate constant (k) is the negative of the slope of the linear regression line. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC故障排除指南 [sigmaaldrich.com]
- 7. lcms.cz [lcms.cz]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: MS8847-Mediated Degradation Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MS8847 in EZH2 degradation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly potent Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2) protein.[1][2][3] It is a heterobifunctional molecule, meaning it has two key parts: one end binds to EZH2, and the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity leads to the ubiquitination of EZH2, marking it for degradation by the cell's proteasome machinery.[1][2] This approach allows for the study of both the catalytic and non-catalytic (scaffolding) functions of EZH2.[2][3]
Q2: What is the "hook effect" and why is it observed in this compound degradation assays?
The "hook effect" is a phenomenon common to PROTACs, including this compound, where an increase in the compound's concentration beyond an optimal point leads to a decrease in the degradation of the target protein.[4][5][6][7] This results in a characteristic bell-shaped dose-response curve.[4][5][6][7]
The effect occurs because at very high concentrations, this compound is more likely to form separate, non-productive "binary complexes" with either EZH2 or the VHL E3 ligase, rather than the "ternary complex" (EZH2-MS8847-VHL) that is required for ubiquitination and subsequent degradation.
Q3: At what concentrations is this compound typically effective?
The optimal concentration for this compound-mediated EZH2 degradation is cell-line dependent but is generally in the nanomolar to low micromolar range. For instance, potent EZH2 degradation has been observed in various cell lines at concentrations between 0.1 µM and 1 µM.[8] It is crucial to perform a full dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[4][5][7]
Q4: How long does it take for this compound to degrade EZH2?
The degradation of EZH2 by this compound is time-dependent. Significant degradation is typically observed within 24 to 48 hours of treatment.[8] However, the optimal incubation time can vary between cell lines. A time-course experiment is recommended to determine the ideal endpoint for maximal degradation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-mediated degradation experiments.
Issue 1: No or Weak EZH2 Degradation Observed
If you observe minimal or no degradation of EZH2, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a broad dose-response curve (e.g., 1 nM to 10 µM) to identify the optimal concentration for degradation. You may be operating in a concentration range that is too low or within the hook effect region.[4][5][7] |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) at the optimal this compound concentration to determine the time point of maximal degradation. |
| Low E3 Ligase (VHL) Expression | Confirm the expression of VHL in your cell line using Western blot or qPCR. If VHL expression is low, consider using a different cell line known to have robust VHL expression. |
| Poor Cell Permeability | While this compound is generally cell-permeable, issues can arise in certain cell types. Ensure proper solubilization of the compound and consider using positive controls known to work in your system. |
| Compound Instability | Ensure that the this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment. |
| Western Blotting Issues | Troubleshoot your Western blot protocol, including antibody specificity and concentration, transfer efficiency, and appropriate blocking conditions.[4] Use a positive control cell lysate known to express EZH2. |
Issue 2: Observing a Hook Effect (Reduced Degradation at High Concentrations)
This is a classic sign of the hook effect. The following steps will help you confirm and manage this phenomenon.
| Potential Cause | Troubleshooting Steps |
| Formation of Non-Productive Binary Complexes | Confirm the Hook Effect: Run a detailed, granular dose-response curve, especially at higher concentrations, to clearly define the bell-shaped curve.[5] Determine Optimal Concentration: Identify the concentration that achieves maximum degradation (Dmax) and use concentrations at or below this point for subsequent experiments.[5] |
| Lack of Ternary Complex Formation Confirmation | Biophysical Assays: Use techniques like co-immunoprecipitation (Co-IP) to confirm the formation of the EZH2-MS8847-VHL ternary complex. An increase in the co-immunoprecipitated E3 ligase with the target protein in the presence of this compound indicates successful ternary complex formation.[5] |
Data Presentation
Table 1: Representative Dose-Response Data for this compound-Mediated EZH2 Degradation
This table shows typical results from a dose-response experiment in a responsive cell line (e.g., MV4;11) after a 24-hour treatment, as determined by Western blot quantification.
| This compound Concentration (µM) | % EZH2 Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 0.01 | 85% |
| 0.03 | 50% |
| 0.1 | 15% |
| 0.3 | 5% |
| 1 | 25% |
| 3 | 60% |
| 10 | 80% |
Note: This data is representative and illustrates a typical hook effect. Actual values may vary depending on the cell line and experimental conditions.
Table 2: Comparison of this compound Activity in Different Cancer Cell Lines
This table summarizes the reported efficacy of this compound in inducing EZH2 degradation and inhibiting cell growth in various cancer cell lines.
| Cell Line | Cancer Type | Key Observation | Reference |
| EOL-1 | Acute Myeloid Leukemia (AML) | Potent EZH2 degradation. | [8] |
| MV4;11 | Acute Myeloid Leukemia (AML) | Effective cell growth inhibition (IC50 = 0.19 µM). | [8] |
| RS4;11 | Acute Myeloid Leukemia (AML) | Potent EZH2 degradation and cell growth inhibition (IC50 = 0.41 µM). | [8] |
| BT549 | Triple-Negative Breast Cancer (TNBC) | Potent EZH2 degradation and cell growth inhibition (IC50 = 1.45 µM). | [8] |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | Potent EZH2 degradation and cell growth inhibition (IC50 = 0.45 µM). | [8] |
Experimental Protocols
Protocol 1: EZH2 Degradation Assay using Western Blot
This protocol details the steps to quantify EZH2 protein levels following treatment with this compound.
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Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the end of the experiment. Allow cells to adhere overnight.
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Compound Preparation and Treatment:
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Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. It is recommended to test a wide range (e.g., 1 nM to 10 µM) to observe a potential hook effect.
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).
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Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the cells for the desired duration (e.g., 24 or 48 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for EZH2 overnight at 4°C.
-
Also, probe the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the EZH2 signal to the loading control signal for each sample.
-
Plot the normalized EZH2 levels against the log of the this compound concentration to visualize the dose-response curve.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to verify the this compound-induced interaction between EZH2 and the VHL E3 ligase.
-
Cell Treatment and Lysis:
-
Treat cells with the optimal concentration of this compound, a high concentration known to induce the hook effect, and a vehicle control.
-
To prevent the degradation of EZH2 and capture the ternary complex, co-treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads to minimize non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against EZH2 (or an epitope tag if using an overexpressed system) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate and incubate for another 2-4 hours to capture the antibody-antigen complexes.
-
Wash the beads three to five times with Co-IP wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluate by Western blotting using antibodies against EZH2 and VHL.
-
An increased signal for VHL in the this compound-treated samples compared to the vehicle control indicates the formation of the ternary complex. A reduced VHL signal at the high this compound concentration would be consistent with the hook effect.
-
Mandatory Visualizations
Caption: this compound-mediated EZH2 degradation pathway.
Caption: Troubleshooting workflow for the hook effect.
Caption: Logical diagram of the hook effect mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing MS8847 toxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the potential toxicity of MS8847 in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent, investigational Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Enhancer of Zeste Homolog 2 (EZH2) protein.[1][2] It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EZH2, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This approach aims to eliminate both the catalytic and non-catalytic functions of EZH2, which are implicated in the progression of various cancers, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[2][3]
Q2: What is the rationale for targeting EZH2?
A2: EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27me3).[4][5][6] Aberrant EZH2 activity is linked to the development and progression of numerous cancers.[2][3] By degrading the EZH2 protein, this compound offers a therapeutic strategy to counteract its oncogenic functions.[2][3]
Q3: What are the potential on-target, off-tumor toxicities of this compound in normal cells?
A3: Since EZH2 plays a vital role in the normal functioning of several tissues, on-target degradation of EZH2 in healthy cells could lead to adverse effects. EZH2 is essential for the homeostasis and differentiation of hematopoietic stem cells and is involved in maintaining the identity and function of cardiomyocytes.[4][5][6][7][8][9][10] Therefore, potential toxicities could manifest in the hematopoietic and cardiovascular systems. It is also involved in the regulation of other cell lineages, including epidermal and neuronal cells.[4]
Q4: Is there any data on the in vivo toxicity of this compound?
A4: Preliminary in vivo studies in mice have shown that this compound is well-tolerated at therapeutic doses, with no obvious clinical signs of toxicity observed.[3] However, it is crucial to conduct thorough toxicity studies in relevant normal human cell and animal models to fully characterize the safety profile of this compound.
Q5: How can I minimize the toxicity of this compound in my normal cell control experiments?
A5: To minimize cytotoxicity in normal cells, consider the following strategies:
-
Optimize Concentration and Incubation Time: Perform dose-response and time-course experiments to identify the lowest effective concentration and shortest incubation time required for EZH2 degradation in your cancer cell model. This will help to minimize exposure and potential toxicity in normal cells.
-
Use a Stringent Negative Control: A structurally similar analog of this compound that does not bind to EZH2 or VHL should be used as a negative control to distinguish between target-specific and off-target effects.
-
Select Appropriate Normal Cell Lines: Use normal cell lines derived from tissues that are most likely to be affected by EZH2 degradation, such as hematopoietic stem and progenitor cells (HSPCs) or human cardiomyocytes, for your toxicity assessments.
-
Employ Advanced Delivery Systems: For in vivo studies, consider nanoparticle-based delivery systems or antibody-drug conjugates to enhance tumor-specific targeting and reduce systemic exposure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cytotoxicity observed in normal cell lines at concentrations effective against cancer cells. | The therapeutic window of this compound may be narrow for the selected cell lines. | 1. Carefully re-evaluate the IC50 values for both cancer and normal cell lines. 2. Consider using a 3D culture model for normal cells, as they can sometimes exhibit higher resistance to drug toxicity. 3. Investigate the expression levels of EZH2 and VHL in your cell lines, as these can influence sensitivity to this compound. |
| Significant degradation of off-target proteins is detected in proteomics analysis. | The linker length or warhead/E3 ligase binder of this compound may lead to unintended protein degradation. | 1. Confirm the off-target degradation with targeted validation methods like Western blotting. 2. If off-target effects are confirmed, consider using an alternative EZH2 degrader with a different chemical scaffold. |
| Inconsistent results in cytotoxicity assays. | Experimental variability in cell seeding density, reagent quality, or assay protocol. | 1. Standardize cell seeding protocols and ensure consistent cell health. 2. Use freshly prepared reagents and validate their activity. 3. Include appropriate positive and negative controls in every experiment. |
Data Presentation
Table 1: Representative Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV4;11 | Acute Myeloid Leukemia | 0.19 |
| RS4;11 | Acute Myeloid Leukemia | 0.41 |
Note: This data is derived from published literature.[3] Researchers should determine the IC50 values in their specific cell lines of interest. Currently, there is no publicly available, direct comparative dataset of this compound IC50 values in a panel of normal human cell lines versus cancer cell lines.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using a Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in both cancer and normal cell lines.
Materials:
-
This compound
-
Cancer and normal cell lines of interest
-
Appropriate cell culture medium and supplements
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of EZH2 Degradation
This protocol allows for the confirmation and quantification of EZH2 protein degradation following treatment with this compound.
Materials:
-
This compound
-
Cell lines of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against EZH2 and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specific time.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the extent of EZH2 degradation relative to the loading control.
Visualizations
Caption: Mechanism of action of this compound leading to EZH2 degradation.
Caption: Role of EZH2 in hematopoietic homeostasis and its potential disruption.
Caption: Experimental workflow for assessing this compound toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of EZH2 in cell lineage determination and relative signaling pathways [imrpress.com]
- 5. EZH2 in normal hematopoiesis and hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic repression of cardiac progenitor gene expression by Ezh2 is required for postnatal cardiac homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Stage-specific dual function: EZH2 regulates human erythropoiesis by eliciting histone and non-histone methylation | Haematologica [haematologica.org]
- 9. life-science-alliance.org [life-science-alliance.org]
- 10. Conditional Ablation of Ezh2 in Murine Hearts Reveals Its Essential Roles in Endocardial Cushion Formation, Cardiomyocyte Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
MS8847: A New Frontier in Targeted Protein Degradation of EZH2
A detailed comparative analysis of MS8847 against other EZH2 PROTAC degraders for researchers, scientists, and drug development professionals.
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator frequently implicated in the development and progression of various cancers, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1][2] While EZH2 inhibitors have shown some clinical utility, they often fail to address the non-catalytic oncogenic functions of the protein.[2][3] Proteolysis-targeting chimeras (PROTACs) offer a promising alternative by inducing the degradation of the entire EZH2 protein, thereby abrogating both its catalytic and non-catalytic activities.[2][4] This guide provides a comprehensive comparison of a novel EZH2 PROTAC degrader, this compound, with other existing EZH2 PROTACs, supported by experimental data and detailed methodologies.
Mechanism of Action: The PROTAC Approach to EZH2 Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[4][5] An EZH2 PROTAC consists of a ligand that binds to EZH2, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] This tripartite complex brings EZH2 into close proximity with the E3 ligase, leading to the ubiquitination of EZH2 and its subsequent degradation by the proteasome.[4]
This compound is a highly potent PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase to induce the degradation of EZH2.[1][2][6] Its mechanism is dependent on the formation of a ternary complex between this compound, EZH2, and VHL, which triggers the ubiquitination and subsequent proteasomal degradation of EZH2 in a concentration and time-dependent manner.[1][2]
Caption: Mechanism of this compound-induced EZH2 degradation.
Comparative Performance Analysis of EZH2 PROTAC Degraders
Recent studies have demonstrated the superior performance of this compound in degrading EZH2 and inhibiting cancer cell proliferation compared to other published EZH2 PROTACs.[1][3] The following tables summarize the key quantitative data from comparative studies in MLL-rearranged (MLL-r) AML and TNBC cell lines.
Anti-Proliferative Activity in MLL-r AML Cell Lines
| Compound | Target E3 Ligase | EOL-1 IC50 (μM) | MV4;11 IC50 (μM) | RS4;11 IC50 (μM) |
| This compound | VHL | 0.11 | 0.19 | 0.41 |
| MS8815 | VHL | 0.42 | >10 | >10 |
| YM281 | VHL | >10 | >10 | >10 |
| U3i | CRBN | >10 | >10 | >10 |
| E7 | CRBN | >10 | >10 | >10 |
Data sourced from a study on the discovery of this compound as a potent EZH2 degrader.[1]
EZH2 Degradation in MLL-r AML Cell Lines
| Compound | EOL-1 (0.1 μM) | EOL-1 (0.3 μM) | MV4;11 (0.3 μM) | RS4;11 (0.1 μM) | RS4;11 (0.3 μM) |
| This compound | Complete | Complete | Potent | Potent | Complete |
| MS8815 | Partial | Partial | No | Partial | Partial |
| YM281 | No | No | No | No | No |
| U3i | No | No | No | No | No |
| E7 | No | No | No | No | No |
Degradation levels were assessed by Western blot analysis. "Complete" indicates no detectable EZH2 protein. "Potent" indicates significant reduction. "Partial" indicates a noticeable but less pronounced reduction. "No" indicates no significant change in EZH2 levels.[1]
Anti-Proliferative Activity in TNBC Cell Lines
| Compound | BT549 IC50 (μM) | MDA-MB-468 IC50 (μM) |
| This compound | 1.45 | 0.45 |
| EPZ-6438 (Inhibitor) | No effect | No effect |
Data from a 5-day cell viability assay.[1] this compound demonstrates potent anti-proliferative effects in TNBC cells that are dependent on EZH2 but not its methyltransferase activity, a key advantage over catalytic inhibitors.[1]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (WST-8)
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the respective EZH2 PROTAC degraders or control compounds for 5 days.
-
WST-8 Reagent Addition: Add 10 µL of WST-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves using a non-linear regression model.[1]
Western Blot Analysis for EZH2 Degradation
-
Cell Lysis: After treating cells with the compounds for the indicated time, wash the cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2 and a loading control (e.g., β-Actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
Caption: Workflow for comparing EZH2 PROTAC degraders.
EZH2 Signaling and the Impact of Degradation
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which primarily functions to trimethylate histone H3 at lysine (B10760008) 27 (H3K27me3), leading to transcriptional repression of target genes.[7][8][9] Dysregulation of EZH2 has been linked to several oncogenic signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways.[10] By degrading EZH2, PROTACs like this compound can disrupt these oncogenic signaling networks, offering a powerful therapeutic strategy.
Caption: EZH2's role in transcriptional repression.
Conclusion
The available data strongly suggest that this compound is a highly potent and superior EZH2 PROTAC degrader, particularly in MLL-r AML and TNBC models.[1][2] Its ability to induce profound and sustained degradation of EZH2 translates to significant anti-proliferative effects, outperforming other tested EZH2 degraders.[1] The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of targeted protein degradation and oncology drug discovery. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.[1][3]
References
- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: MS8847 PROTAC Degrader versus Conventional EZH2 Enzymatic Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the novel EZH2 PROTAC degrader, MS8847, with established EZH2 enzymatic inhibitors. This analysis is supported by experimental data to delineate the distinct mechanisms and therapeutic potential of these two classes of EZH2-targeting agents.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and has emerged as a key target in oncology.[1][2] While traditional small molecule inhibitors have focused on blocking the catalytic activity of EZH2, a new class of therapeutics, Proteolysis Targeting Chimeras (PROTACs), aims to eliminate the EZH2 protein entirely. This guide focuses on this compound, a potent EZH2 PROTAC degrader, and compares its performance with well-characterized EZH2 enzymatic inhibitors such as Tazemetostat, Valemetostat, and GSK126.
Dueling Mechanisms: Inhibition versus Degradation
EZH2 enzymatic inhibitors, including Tazemetostat, Valemetostat, and GSK126, function by competitively binding to the S-adenosylmethionine (SAM) binding pocket of the EZH2 catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). This action blocks the transfer of methyl groups to histone H3 at lysine (B10760008) 27 (H3K27), leading to a reduction in H3K27 trimethylation (H3K27me3), a mark associated with gene silencing.[2][3]
In contrast, this compound is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the EZH2 protein.[4][5] This proximity induces the ubiquitination of EZH2, marking it for degradation by the proteasome.[4][5] This degradation-based mechanism not only ablates the catalytic function of EZH2 but also its non-catalytic scaffolding functions, which are increasingly recognized as drivers of oncogenesis.[6]
dot
Caption: Mechanisms of EZH2 targeting.
Quantitative Performance Metrics
The efficacy of these compounds can be assessed through various quantitative measures, including their half-maximal inhibitory concentration (IC50) for enzymatic activity and cell proliferation, and their half-maximal degradation concentration (DC50) for PROTACs.
| Compound | Target | Assay Type | Cell Line/System | IC50 / DC50 (nM) | Reference(s) |
| This compound | EZH2 Degradation | Western Blot | EOL-1 | DC50: 34.4 | [7] |
| Cell Proliferation | CellTiter-Glo | MV4;11 | IC50: 190 | ||
| Cell Proliferation | CellTiter-Glo | RS4;11 | IC50: 410 | ||
| Cell Proliferation | CellTiter-Glo | BT549 | IC50: 1450 | ||
| Cell Proliferation | CellTiter-Glo | MDA-MB-468 | IC50: 450 | ||
| Tazemetostat | H3K27 Methylation | Biochemical | Lymphoma Cell Lines | IC50: 9 (2-38) | [8] |
| H3K27 Methylation | Cellular | DLBCL Cell Lines | IC50: 2-90 | [9] | |
| Cell Proliferation | Various | DLBCL Cell Lines | IC50: <1 - 7600 | [9] | |
| Valemetostat | EZH2 Enzymatic Activity | Cell-free | - | IC50: 6.0 | [10] |
| EZH1 Enzymatic Activity | Cell-free | - | IC50: 10.0 | [10] | |
| Cell Proliferation | Various | NHL Cell Lines | GI50: < 100 | [10] | |
| GSK126 | EZH2 Enzymatic Activity | Biochemical | - | IC50: 9.9 | [11] |
| EZH1 Enzymatic Activity | Biochemical | - | IC50: 680 | [12] | |
| Cell Proliferation | WST-1 | Osteosarcoma Cell Lines | IC50: 198.7 - 1045 | [13] | |
| Cell Proliferation | Various | Endometrial Cancer Cell Lines | IC50: 2370 - 5070 | [14] |
Experimental Protocols
Western Blot for EZH2 and H3K27me3 Levels
This protocol is essential for assessing the degradation of EZH2 by this compound and the reduction of H3K27me3 by enzymatic inhibitors.
dot
Caption: Western Blot Experimental Workflow.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound or enzymatic inhibitors for the desired time.
-
Cell Lysis and Histone Extraction: Harvest cells and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors. For H3K27me3 detection, a histone extraction protocol is recommended.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading.[15]
-
SDS-PAGE: Separate 15-30 µg of protein per lane on a 15% SDS-polyacrylamide gel.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for EZH2, H3K27me3, and a loading control (e.g., total Histone H3 or β-actin).[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[15]
-
Analysis: Capture the chemiluminescent signal and quantify band intensities using densitometry software.
Cell Viability Assay (CellTiter-Glo®)
This assay is widely used to determine the anti-proliferative effects of the compounds.
Detailed Steps:
-
Cell Seeding: Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density.[9][16]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the desired duration (e.g., 6-11 days for enzymatic inhibitors).[9][16]
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[9][16]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[16]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[16]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
-
Data Acquisition: Measure the luminescence using a luminometer.[8][14]
In Vitro Histone Methyltransferase Assay (AlphaLISA®)
This high-throughput assay is used to determine the biochemical IC50 of enzymatic inhibitors.
Detailed Steps:
-
Reagent Preparation: Prepare the assay buffer, recombinant PRC2 complex, biotinylated histone H3 peptide substrate, S-adenosylmethionine (SAM), and the test compounds.[10][13]
-
Enzymatic Reaction:
-
Detection:
-
Data Acquisition: Read the plate on an Alpha-enabled plate reader. The signal is proportional to the extent of histone methylation.[10][13]
Signaling Pathways and Logical Relationships
The distinct mechanisms of this compound and enzymatic inhibitors have different downstream consequences. While enzymatic inhibitors primarily impact gene transcription through modulation of H3K27me3, this compound can affect both canonical (methylation-dependent) and non-canonical (scaffolding) functions of EZH2.
dot
Caption: Downstream effects of EZH2 targeting.
Conclusion
This compound and enzymatic EZH2 inhibitors represent two distinct and promising strategies for targeting EZH2 in cancer. Enzymatic inhibitors have shown clinical efficacy, particularly in hematological malignancies with specific EZH2 mutations.[9] However, their effectiveness can be limited in tumors where the non-catalytic functions of EZH2 are paramount.[6]
PROTAC degraders like this compound offer a potential advantage by eliminating the entire EZH2 protein, thereby addressing both its catalytic and non-catalytic roles.[6] The preclinical data for this compound demonstrates potent degradation of EZH2 and superior anti-proliferative activity in certain cancer models compared to enzymatic inhibitors. This suggests that EZH2 degraders could be effective in a broader range of cancers, including those resistant to catalytic inhibitors. Further head-to-head studies and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and other EZH2 degraders in comparison to enzymatic inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]
- 13. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. resources.revvity.com [resources.revvity.com]
Validating MS8847 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorously validating that a compound engages its intended target within a cellular environment is a critical step. This guide provides an objective comparison of MS8847, a potent EZH2-targeting PROTAC degrader, with other alternative EZH2 degraders. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the relevant signaling pathway and experimental workflows.
Quantitative Performance Comparison of EZH2 Degraders
This compound has been shown to be a highly potent degrader of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), in various cancer cell lines.[1][2][3] To objectively assess its performance, the following table summarizes the half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) values for this compound in comparison to other published EZH2 PROTAC degraders, including MS8815, YM281, U3i, and E7, in Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC) cell lines.[3]
| Compound | Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) | E3 Ligase Recruited |
| This compound | EOL-1 | AML | ~10 | ~30 | VHL [4] |
| MS8815 | EOL-1 | AML | >100 | >1000 | VHL[5] |
| YM281 | EOL-1 | AML | ~100 | ~300 | VHL[5] |
| U3i | EOL-1 | AML | >1000 | >1000 | CRBN[5] |
| E7 | EOL-1 | AML | >1000 | >1000 | CRBN[5] |
| This compound | MV4;11 | AML | ~30 | ~100 | VHL [4] |
| MS8815 | MV4;11 | AML | ~300 | >1000 | VHL[5] |
| YM281 | MV4;11 | AML | ~300 | >1000 | VHL[5] |
| U3i | MV4;11 | AML | >1000 | >1000 | CRBN[5] |
| E7 | MV4;11 | AML | >1000 | >1000 | CRBN[5] |
| This compound | RS4;11 | AML | ~30 | ~410 | VHL [4] |
| MS8815 | RS4;11 | AML | ~300 | >1000 | VHL[5] |
| YM281 | RS4;11 | AML | ~300 | >1000 | VHL[5] |
| U3i | RS4;11 | AML | >1000 | >1000 | CRBN[5] |
| E7 | RS4;11 | AML | >1000 | >1000 | CRBN[5] |
| This compound | BT549 | TNBC | ~100 | 1450 | VHL [4] |
| This compound | MDA-MB-468 | TNBC | ~100 | 450 | VHL [4] |
Note: DC50 and IC50 values are estimated from published dose-response curves and may vary between experiments.
Experimental Protocols
Western Blotting for EZH2 Degradation
This protocol details the steps to quantify the degradation of EZH2 and the corresponding reduction in the downstream histone mark H3K27me3.
-
Cell Culture and Treatment:
-
Seed AML (e.g., EOL-1) or TNBC (e.g., BT549) cells in 6-well plates and culture until they reach 70-80% confluency.
-
Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.
-
-
Lysate Preparation:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples. Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[6]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EZH2, H3K27me3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the EZH2 and H3K27me3 signals to the loading control.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment based on ligand-induced thermal stabilization.[7][8][9][10]
-
Cell Culture and Treatment:
-
Culture the desired cells to a high density.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) with protease inhibitors.
-
Treat the cell suspension with the desired concentration of this compound or a vehicle control and incubate at 37°C for a specified time (e.g., 1 hour).
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[8]
-
-
Cell Lysis and Soluble Fraction Collection:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine and normalize the protein concentration of the soluble fractions.
-
Perform Western blotting as described in the previous protocol, using a primary antibody specific for EZH2.
-
-
Data Analysis:
-
Quantify the band intensities for EZH2 at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble EZH2 as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[7]
-
Visualizing the Molecular Context and Experimental Design
To better understand the mechanism of action of this compound and the experimental approach to validate its target engagement, the following diagrams have been generated.
Caption: EZH2 signaling pathways and the mechanism of action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Proteomic analysis of EZH2 downstream target proteins in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent Advances in Developing Degraders & Inhibitors of Lysine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Validating MS8847-Induced EZH2 Degradation: A Guide to Orthogonal Methodologies
For researchers, scientists, and drug development professionals, establishing the efficacy and mechanism of action of novel protein degraders is paramount. This guide provides a comparative overview of orthogonal methods to validate the degradation of the histone methyltransferase EZH2 induced by MS8847, a potent PROTAC (Proteolysis Targeting Chimera) degrader.
This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate EZH2, a protein implicated in the pathogenesis of various cancers. It achieves this by forming a ternary complex between EZH2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of EZH2. While standard techniques like Western blotting provide initial evidence of degradation, a robust validation strategy employs a suite of orthogonal methods to confirm this process from multiple perspectives.
This guide details several key orthogonal approaches, presenting their principles, comparative advantages, and detailed experimental protocols. Quantitative data from representative studies are summarized to facilitate methodological comparison.
Comparative Analysis of Orthogonal Validation Methods
A multi-faceted approach provides a higher degree of confidence in the efficacy and specificity of a PROTAC degrader like this compound. The following table summarizes key orthogonal methods for validating EZH2 degradation, offering a comparison of their primary readouts, throughput, and key advantages.
| Method | Principle | Primary Readout | Throughput | Key Advantages |
| Western Blot | Size-based separation and antibody-based detection of total protein levels. | Decrease in EZH2 protein band intensity. | Low to Medium | Widely accessible, provides molecular weight information. |
| Quantitative Mass Spectrometry (MS) | Unbiased identification and quantification of proteins and their post-translational modifications. | Decreased abundance of EZH2-derived peptides; identification of ubiquitin remnants. | High | Gold standard for selectivity profiling (off-target effects); can directly detect ubiquitination. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target in live cells. | Displacement of a fluorescent tracer from a NanoLuc®-EZH2 fusion protein, indicating target occupancy by this compound. | High | Real-time measurement in live cells; quantifies target engagement. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding-induced stabilization of a protein against thermal denaturation. | Increased thermal stability of EZH2 in the presence of this compound. | Medium | Label-free; confirms direct target engagement in a physiological context. |
| Flow Cytometry | Quantification of protein levels in individual cells using fluorescently labeled antibodies. | Decrease in mean fluorescence intensity (MFI) of EZH2 staining in a cell population. | High | High-throughput; provides single-cell resolution and population-level statistics. |
| Immunofluorescence Microscopy | Visualization of protein localization and abundance within cells using fluorescently labeled antibodies. | Reduction in nuclear fluorescence signal corresponding to EZH2. | Low to Medium | Provides spatial information on protein degradation within the cell. |
| Ubiquitination Assay (Immunoprecipitation-Western Blot) | Enrichment of the target protein followed by detection of its ubiquitinated forms. | Appearance of higher molecular weight bands corresponding to polyubiquitinated EZH2. | Low | Directly confirms the mechanism of action (ubiquitination). |
Signaling and Experimental Workflows
To visually conceptualize the processes involved in this compound-induced degradation and its validation, the following diagrams illustrate the key pathways and experimental workflows.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key orthogonal experiments to validate this compound-induced EZH2 degradation.
NanoBRET™ Target Engagement Assay
This assay quantifies the engagement of this compound with EZH2 in live cells.
Materials:
-
HEK293T cells
-
NanoLuc®-EZH2 fusion vector
-
Fluorescent tracer for EZH2
-
Opti-MEM™ I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
White, 96-well assay plates
-
Luminometer capable of measuring BRET
Protocol:
-
Transfection: Co-transfect HEK293T cells with the NanoLuc®-EZH2 fusion vector. Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in Opti-MEM™. Add the compound dilutions to the cells.
-
Tracer Addition: Add the fluorescent EZH2 tracer to all wells at its predetermined optimal concentration.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Read the donor (460 nm) and acceptor (618 nm) emission signals on a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing this compound concentration indicates target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the direct binding of this compound to EZH2 by measuring changes in the thermal stability of the EZH2 protein.
Materials:
-
Cells expressing endogenous EZH2
-
PBS and protease inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Centrifuge
-
Reagents and equipment for Western blotting
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble EZH2 by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble EZH2 against the temperature. A rightward shift in the melting curve for this compound-treated cells compared to the vehicle control indicates target stabilization and engagement.
Flow Cytometry for EZH2 Degradation
This high-throughput method quantifies EZH2 protein levels on a single-cell basis.
Materials:
-
Cells treated with this compound or vehicle
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton™ X-100 or saponin-based)
-
Primary antibody against EZH2
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest and wash the cells after treatment.
-
Fixation: Fix the cells with fixation buffer for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells and permeabilize them with permeabilization buffer.
-
Antibody Staining: Incubate the permeabilized cells with the primary anti-EZH2 antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Data Acquisition: Analyze the stained cells on a flow cytometer, acquiring data from a sufficient number of events (e.g., 10,000-20,000 cells).
-
Data Analysis: Gate the cell population and quantify the mean fluorescence intensity (MFI) for EZH2. A decrease in MFI in this compound-treated cells indicates protein degradation.
In-Cell Ubiquitination Assay
This assay directly demonstrates the ubiquitination of EZH2, a key step in PROTAC-mediated degradation.
Materials:
-
Cells treated with this compound, vehicle, and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Primary antibody against EZH2 for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin for Western blotting
Protocol:
-
Cell Treatment: Treat cells with this compound. It is crucial to include a co-treatment with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-EZH2 antibody overnight, followed by incubation with Protein A/G beads to pull down EZH2 and its binding partners.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-ubiquitin antibody.
-
Data Analysis: The appearance of a high-molecular-weight smear or distinct bands in the this compound and MG132 co-treated sample indicates polyubiquitination of EZH2.
By employing a combination of these orthogonal methods, researchers can build a comprehensive and compelling case for the this compound-induced degradation of EZH2, providing a solid foundation for further preclinical and clinical development.
VHL vs. CRBN: A Head-to-Head Comparison of EZH2 Degraders for Researchers
A deep dive into the performance, mechanisms, and experimental validation of EZH2-targeting PROTACs, offering a comparative analysis of von Hippel-Lindau (VHL) and Cereblon (CRBN) as E3 ligase recruiters.
For researchers and drug development professionals navigating the landscape of targeted protein degradation, the choice of E3 ubiquitin ligase is a critical determinant of a PROTAC's (Proteolysis-Targeting Chimera) success. This guide provides an objective, data-driven comparison of VHL and CRBN-based degraders specifically targeting the Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator implicated in various cancers. By presenting quantitative performance data, detailed experimental protocols, and visualizing the underlying biological pathways, this guide aims to equip scientists with the necessary information to make informed decisions in the development of novel EZH2-targeted therapeutics.
Performance Comparison: VHL- vs. CRBN-Based EZH2 Degraders
The efficacy of an EZH2 degrader is primarily assessed by its ability to induce the degradation of the EZH2 protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of notable VHL and CRBN-based EZH2 degraders from published studies, providing a snapshot of their relative potencies and efficiencies in various cancer cell lines.
VHL-Based EZH2 Degraders: Quantitative Performance Data
| Degrader | Target Binder | Cell Line | DC50 | Dmax | Publication |
| YM181 | EPZ6438 | WSU-DLCL2 (DLBCL) | ~1 µM | >90% | [1][2] |
| YM281 | EPZ6438 | WSU-DLCL2 (DLBCL) | ~0.5 µM | >90% | [1][2] |
| MS8847 | EPZ6438 | EOL-1 (AML) | <0.5 µM | >90% | [3][4] |
| MS8815 | EPZ6438 | MOLM-13 (AML) | Not Reported | Potent Degradation | [3] |
| P4 | Not Specified | MDA-MB-231 (Breast Cancer) | Not Reported | Effective Degradation | [5] |
CRBN-Based EZH2 Degraders: Quantitative Performance Data
| Degrader | Target Binder | Cell Line | DC50 | Dmax | Publication |
| E7 | EPZ6438 | WSU-DLCL2 (DLBCL) | ~1 µM | ~72% (EZH2) | [2][6] |
| MS177 | Not Specified | MOLM-13 (AML) | Not Reported | Potent Degradation | [3] |
| U3i | Not Specified | MOLM-13 (AML) | Not Reported | Potent Degradation | [3] |
Note: The presented data is compiled from different studies and direct head-to-head comparisons in the same experimental setting are limited. Variations in experimental conditions can influence the observed DC50 and Dmax values.
Signaling Pathways and Mechanism of Action
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[7][8] EZH2 degraders, whether recruiting VHL or CRBN, hijack the cell's ubiquitin-proteasome system to induce the degradation of the entire EZH2 protein, thereby abrogating both its catalytic and non-catalytic functions.[1][9]
Caption: Mechanism of VHL and CRBN-based EZH2 degradation.
Experimental Protocols
To ensure the reproducibility and validation of findings, this section provides detailed methodologies for key experiments used in the characterization of EZH2 degraders.
Cell Culture and Treatment
-
Cell Lines: Use relevant cancer cell lines with known EZH2 expression levels (e.g., WSU-DLCL2 for lymphoma, MDA-MB-231 for breast cancer, EOL-1 for AML).
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Degrader Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the EZH2 degrader or vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).
Western Blotting for EZH2 Degradation
This assay is fundamental for quantifying the reduction in EZH2 protein levels.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against EZH2 and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of EZH2 degradation relative to the loading control.
Cell Viability and Proliferation Assays
These assays assess the functional consequences of EZH2 degradation on cancer cell growth.
-
MTT or CellTiter-Glo® Assay: Seed cells in 96-well plates and treat with the degrader. At the end of the treatment period, add MTT reagent or CellTiter-Glo® reagent and measure the absorbance or luminescence, respectively, to determine cell viability.
-
Colony Formation Assay: Plate a low number of cells and treat with the degrader. Allow the cells to grow for 1-2 weeks to form colonies. Stain the colonies with crystal violet and count them to assess long-term proliferative capacity.
Ubiquitination Assays
These assays confirm that the degrader-induced protein loss is mediated by the ubiquitin-proteasome system.
-
Co-immunoprecipitation: Treat cells with the degrader and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells and immunoprecipitate EZH2. Perform a Western blot on the immunoprecipitated sample and probe for ubiquitin.
-
In Vitro Ubiquitination Assay: This cell-free assay reconstitutes the ubiquitination cascade with purified E1, E2, E3 ligase (VHL or CRBN complex), EZH2, ubiquitin, and ATP. The reaction is initiated by the addition of the degrader, and the ubiquitination of EZH2 is assessed by Western blotting.
Ternary Complex Formation Assays
These biophysical assays measure the formation of the key ternary complex (E3 ligase-PROTAC-target protein).[10][11]
-
Fluorescence Polarization (FP): This assay measures the change in polarization of a fluorescently labeled ligand upon binding to a protein. It can be used to determine the binding affinities of the PROTAC to both the E3 ligase and the target protein, as well as the cooperativity of ternary complex formation.[10]
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics (on- and off-rates) of binary and ternary complex formation in real-time.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interactions.
Caption: General experimental workflow for EZH2 degrader evaluation.
Conclusion
The development of EZH2 degraders presents a promising therapeutic strategy for a variety of cancers. Both VHL and CRBN have been successfully utilized to induce the degradation of EZH2, with VHL-based degraders in some studies demonstrating superior potency and maximal degradation.[1][2] However, the choice of E3 ligase recruiter is nuanced and depends on factors such as the specific cellular context, desired pharmacokinetic properties, and potential for off-target effects. CRBN is more broadly expressed, which could be an advantage for targeting a wide range of tumors, while VHL expression can be tissue-specific, potentially offering a better therapeutic window in some cases.[]
This guide provides a foundational understanding of the head-to-head comparison of VHL and CRBN-based EZH2 degraders. The provided data, protocols, and diagrams are intended to aid researchers in the rational design and rigorous evaluation of the next generation of EZH2-targeting therapeutics. As the field of targeted protein degradation continues to advance, further direct comparative studies with matched molecular pairs will be invaluable in elucidating the optimal strategies for EZH2 degradation.
References
- 1. Design, Synthesis, and Evaluation of VHL-Based EZH2 Degraders to Enhance Therapeutic Activity against Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of VHL-based EZH2 degraders for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent update on the development of EZH2 inhibitors and degraders for cancer therapy. | Read by QxMD [read.qxmd.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wuxibiology.com [wuxibiology.com]
MS8847: A Comparative Guide to a Potent and Selective EZH2 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the EZH2 PROTAC (Proteolysis Targeting Chimera) degrader, MS8847, with other alternative EZH2-targeting agents. The information presented herein is based on publicly available experimental data, offering an objective overview of this compound's performance, selectivity, and mechanism of action.
Introduction to this compound
This compound is a novel and highly potent degrader of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1][2][3] As a PROTAC, this compound functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule that binds to both EZH2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of EZH2.[1][4] This mechanism of action allows this compound to eliminate the EZH2 protein, offering a potential advantage over small molecule inhibitors that only block its catalytic activity.[3][5]
Mechanism of Action of this compound
The mechanism of this compound involves the formation of a ternary complex between EZH2, this compound, and the VHL E3 ligase. This proximity induces the transfer of ubiquitin molecules to EZH2, marking it for degradation by the proteasome. To confirm this specific mode of action, negative controls have been developed: MS8847N1, which is designed to block EZH2 binding, and MS8847N2, which is designed to abolish VHL binding.[2] Experiments have shown that neither of these negative controls induces EZH2 degradation, confirming that this compound's activity is dependent on its ability to bind to both EZH2 and VHL.[2]
Cross-Reactivity and Selectivity Profile
A key aspect of any targeted therapy is its selectivity, as off-target effects can lead to toxicity. This compound has been evaluated for its selectivity against a panel of other protein methyltransferases.
Selectivity Against Protein Methyltransferases
In a radioactive methyltransferase assay, this compound was tested at a concentration of 10 µM against a panel of 20 different protein methyltransferases. The results demonstrated that this compound did not cause significant inhibition (defined as >50% inhibition) of any of the tested methyltransferases, indicating a high degree of selectivity for EZH2.[2] While this compound does inhibit the enzymatic activity of the structurally similar EZH1, it does not lead to its degradation, highlighting its selectivity as a degrader for EZH2.[1]
Table 1: Selectivity of this compound Against a Panel of Protein Methyltransferases
| Target Class | Number of Targets Tested | This compound Inhibition at 10 µM |
| Protein Methyltransferases | 20 | No appreciable inhibition (>50%) observed[2] |
Comparative Performance Analysis
This compound has been benchmarked against other known EZH2 PROTAC degraders, including MS8815, YM281, U3i, and E7, as well as the parent EZH2 inhibitor tazemetostat (B611178) (EPZ-6438).[4][5] The primary metrics for comparison are the half-maximal degradation concentration (DC50), which measures the potency of protein degradation, and the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), which assesses the impact on cell viability.
In Vitro Degradation and Anti-Proliferative Activity
Studies in various cancer cell lines have consistently shown that this compound is a highly potent degrader of EZH2 and a robust inhibitor of cancer cell growth.[1][2]
Table 2: Comparative In Vitro Activity of EZH2 PROTAC Degraders
| Compound | Cell Line | DC50 (nM) | IC50/GI50 (µM) |
| This compound | EOL-1 (AML) | 34.4 ± 10.7[1] | 0.11[1] |
| MS8815 | EOL-1 (AML) | Not Reported | 0.42[1] |
| This compound | MV4;11 (AML) | Not Reported | 0.17[1] |
| U3i | MV4;11 (AML) | Not Reported | 0.46[1] |
| YM281 | EOL-1, MV4;11 | Less potent than this compound | Less potent than this compound |
| E7 | EOL-1, MV4;11 | Less potent than this compound | Less potent than this compound |
As shown in Table 2, this compound demonstrates superior potency in both degrading EZH2 and inhibiting cell proliferation when compared to other EZH2 PROTACs in AML cell lines.[1]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to generate the data presented in this guide.
Western Blotting for Protein Degradation
To assess the degradation of EZH2, cancer cells were treated with varying concentrations of this compound or comparator compounds for a specified duration (e.g., 24 hours). Following treatment, cells were lysed, and the total protein concentration was determined. Equal amounts of protein were then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for EZH2. A loading control, such as β-actin, was also probed to ensure equal protein loading across lanes. Subsequently, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using a chemiluminescent substrate. The intensity of the bands was quantified using densitometry to determine the extent of protein degradation.
Cell Viability Assays
The anti-proliferative effects of this compound were evaluated using cell viability assays, such as the WST-8 (Water Soluble Tetrazolium salt-8) assay. In this assay, cancer cells were seeded in 96-well plates and treated with a range of concentrations of this compound or comparator compounds for an extended period (e.g., 5 days). After the incubation period, the WST-8 reagent was added to each well. Viable cells with active mitochondrial dehydrogenases reduce the WST-8 tetrazolium salt to a formazan (B1609692) dye, resulting in a color change that can be quantified by measuring the absorbance at a specific wavelength. The absorbance is directly proportional to the number of viable cells, allowing for the calculation of the IC50 or GI50 value.
Radioactive Methyltransferase Assay
To determine the selectivity of this compound, its inhibitory activity was measured against a panel of 20 protein methyltransferases. This assay typically involves incubating the respective enzyme with its substrate and a radioactive methyl donor (S-adenosyl-L-[methyl-3H]methionine). The incorporation of the radioactive methyl group into the substrate is then quantified. The assay is performed in the presence and absence of the test compound (this compound) to determine the percentage of inhibition.
Conclusion
The available data strongly suggest that this compound is a highly potent and selective EZH2 PROTAC degrader. Its ability to efficiently induce the degradation of EZH2 at low nanomolar concentrations translates to superior anti-proliferative activity in cancer cell lines compared to other EZH2-targeting PROTACs and the parent small molecule inhibitor. The high selectivity of this compound, as demonstrated by the lack of significant inhibition against a broad panel of other methyltransferases, indicates a favorable off-target profile. These findings position this compound as a valuable research tool for studying the biological functions of EZH2 and as a promising therapeutic candidate for the treatment of EZH2-dependent cancers. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective inhibition of EZH2 by EPZ-6438 leads to potent antitumor activity in EZH2-mutant non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
Independent Validation of MS8847's Anti-Proliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative efficacy of MS8847, a novel EZH2 PROTAC (Proteolysis Targeting Chimera) degrader, with alternative EZH2-targeting compounds. The data presented is compiled from published studies to support independent validation efforts and inform drug development strategies.
Executive Summary
This compound is a potent degrader of the Enhancer of Zeste Homolog 2 (EZH2) protein, a key epigenetic regulator frequently dysregulated in cancers such as Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC). By recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound mediates the ubiquitination and subsequent proteasomal degradation of EZH2.[1] This mechanism effectively reduces EZH2 levels, leading to potent anti-proliferative effects in cancer cells. This guide compares the performance of this compound with other EZH2 PROTACs and small molecule inhibitors.
Comparative Analysis of Anti-Proliferative and Degradation Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) for cell proliferation and half-maximal degradation concentration (DC50) for EZH2 protein in various AML and TNBC cell lines.
Table 1: Anti-proliferative Activity (IC50, μM) of EZH2-Targeting Compounds in AML Cell Lines
| Compound | EOL-1 | MV4;11 | RS4;11 |
| This compound | 0.11 | 0.09 | 0.03 |
| MS8815 | 0.42 | 0.21 | 0.10 |
| YM281 | >10 | >10 | 1.10 |
| U3i | 1.10 | 0.90 | 0.24 |
| E7 | 2.10 | 1.50 | 0.35 |
| Tazemetostat (Inhibitor) | >10 | >10 | >10 |
Data sourced from Velez, J., et al. (2024).[2]
Table 2: EZH2 Degradation Activity (DC50, nM) of EZH2 PROTACs in an AML Cell Line
| Compound | EOL-1 (24h treatment) |
| This compound | 34.4 |
| MS8815 | ~100 |
| YM281 | ~300 |
| U3i | >1000 |
| E7 | >1000 |
Data sourced from Velez, J., et al. (2024).[2]
Table 3: Anti-proliferative Activity (IC50, μM) of this compound in TNBC Cell Lines
| Compound | BT549 | MDA-MB-468 |
| This compound | 1.45 | 0.45 |
| Tazemetostat (Inhibitor) | >10 | >10 |
Data sourced from Velez, J., et al. (2024).[2]
Signaling and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Experimental Protocols
Cell Viability (Anti-Proliferation) Assay
The anti-proliferative effects of the compounds were determined using a WST-8 (Water Soluble Tetrazolium salt) assay, such as the Cell Counting Kit-8 (CCK-8).
-
Cell Seeding: Cancer cell lines (e.g., EOL-1, MV4;11, RS4;11, BT549, MDA-MB-468) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: A serial dilution of the test compounds (this compound, alternatives, and vehicle control) is prepared in the culture medium. The existing medium is removed from the cells and 100 µL of the diluted compounds are added to the respective wells.
-
Incubation: The plates are incubated for a specified period, typically 5 days for anti-proliferation assays.[2]
-
WST-8 Reagent Addition: Following incubation, 10 µL of WST-8 solution is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability. The IC50 values are calculated by fitting the dose-response data to a nonlinear regression model.
Western Blot for EZH2 Degradation
This protocol is used to quantify the levels of EZH2 protein following treatment with PROTAC degraders.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with various concentrations of the PROTACs or a vehicle control for a specified duration (e.g., 24 or 48 hours).[2]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto an SDS-polyacrylamide gel for electrophoresis to separate the proteins by size.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for EZH2. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: The intensity of the EZH2 band is quantified and normalized to the corresponding loading control band. The DC50 value is calculated as the concentration of the degrader that results in a 50% reduction in the normalized EZH2 protein level compared to the vehicle control.
Independent Validation Status
As of the latest literature review, the primary research on the efficacy and mechanism of action of this compound has been conducted by the discovering institution.[1][3][4] While these initial studies provide a strong foundation, further validation by independent research groups is a crucial next step to solidify its potential as a therapeutic agent. This guide will be updated as independent validation data becomes publicly available. Researchers are encouraged to use the provided protocols as a starting point for their own validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
A Preclinical Benchmark of MS8847 Against Standard-of-Care in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of MS8847, a novel EZH2-targeting PROTAC degrader, against standard-of-care therapies for Acute Myeloid Leukemia (AML). The data presented is based on publicly available preclinical studies and is intended to inform research and development decisions.
Executive Summary
This compound is a potent and selective degrader of the histone methyltransferase EZH2, a protein implicated in the pathogenesis of various cancers, including specific subtypes of AML.[1][2] Preclinical evidence suggests that this compound induces robust degradation of EZH2 and exhibits potent anti-proliferative activity in MLL-rearranged (MLL-r) AML cell lines.[3][4] Standard-of-care for AML is heterogeneous, often involving a combination of cytotoxic chemotherapy, such as cytarabine (B982) and an anthracycline (the "7+3" regimen), and targeted agents for patients with specific molecular markers.[5][6] This guide benchmarks the preclinical efficacy of this compound against the EZH2 inhibitor tazemetostat (B611178) and the standard chemotherapy agent cytarabine, with a focus on MLL-r AML, where the most extensive data for this compound is available.
Data Presentation
The following tables summarize the in vitro anti-proliferative activity of this compound and comparator agents in various AML cell lines. It is important to note that these values are derived from different studies and direct head-to-head comparisons in the same experimental setting are limited.
Table 1: Anti-Proliferative Activity (IC50) of this compound and Tazemetostat in MLL-r AML Cell Lines
| Cell Line | This compound IC50 (µM) | Tazemetostat IC50 (µM) | Reference |
| EOL-1 | 0.11 | >10 | [3] |
| MV4;11 | Not explicitly stated, but potent | >10 | [3] |
| RS4;11 | Not explicitly stated, but potent | >10 | [3] |
Table 2: Anti-Proliferative Activity (IC50) of Cytarabine in AML Cell Lines
| Cell Line | Cytarabine IC50 (µM) | Reference |
| MV4-11 | 0.26 | [5] |
| MOLM-13 | ~0.02 | [6] |
| HL-60 | ~0.03 | [6] |
| THP-1 | ~0.01 | [7][8] |
| OCI-AML3 | ~0.05 | [7] |
Note: The IC50 values for cytarabine can vary significantly between studies due to differences in experimental conditions such as assay duration and methodology.
Mechanism of Action
This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of EZH2.[1][3][4] It functions by simultaneously binding to EZH2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of EZH2.[3][4] This dual-targeting approach aims to eliminate both the enzymatic and non-enzymatic functions of EZH2.[2]
Standard-of-care agents have distinct mechanisms:
-
Cytarabine (Ara-C): A pyrimidine (B1678525) analog that inhibits DNA synthesis.[8]
-
Tazemetostat: A small molecule inhibitor of the methyltransferase activity of EZH2.[9]
Figure 1. Mechanism of action of this compound leading to EZH2 degradation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and comparator drugs.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on AML cell proliferation.
Methodology:
-
Cell Culture: MLL-r AML cell lines (e.g., EOL-1, MV4;11, RS4;11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Cells are treated with a serial dilution of this compound, tazemetostat, or cytarabine for a specified duration (typically 72 hours). A vehicle control (e.g., DMSO) is included.
-
Viability Assessment: Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega). This assay measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blot for EZH2 Degradation
Objective: To confirm the degradation of EZH2 protein following treatment with this compound.
Methodology:
-
Cell Treatment and Lysis: AML cells are treated with various concentrations of this compound or vehicle control for a specified time. After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for EZH2. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 2. General experimental workflow for in vitro evaluation.
Conclusion
The preclinical data currently available suggests that this compound is a potent degrader of EZH2 with significant anti-proliferative activity in MLL-r AML cell lines, where it appears to be more effective than the EZH2 inhibitor tazemetostat.[3] An indirect comparison with historical data for cytarabine in similar cell lines suggests that this compound may have comparable or slightly less potent anti-proliferative effects in this specific AML subtype.
It is crucial to emphasize that these are preliminary, in vitro findings in a specific genetic context of AML. Further research, including head-to-head in vivo studies in a broader range of AML patient-derived xenograft models, is necessary to fully elucidate the therapeutic potential of this compound in comparison to standard-of-care therapies. The development of resistance to both targeted agents and chemotherapy is a significant clinical challenge in AML, and the efficacy of this compound in resistant models warrants investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MS8847: A Procedural Guide
This guide provides essential, step-by-step procedures for the safe disposal of MS8847, aligning with best practices for managing uncharacterized and potent research chemicals.
Compound Information
While specific hazard data is unavailable, understanding the nature of this compound is crucial for appreciating its potential potency and the need for cautious handling.
| Property | Description |
| Compound Name | This compound |
| Compound Type | PROTAC (Proteolysis-targeting chimera) |
| Mechanism of Action | A highly potent EZH2 PROTAC degrader that recruits the E3 ligase von Hippel-Lindau (VHL) and potently degrades EZH2 in a ubiquitin-proteasome system-dependent manner. |
| Primary Use | For research use only. It has been shown to effectively inhibit the growth of acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC) cells. |
| Known Hazards | The toxicity and potency of this chemical are not fully known. As a potent biological modulator, it should be treated as hazardous. Avoid inhalation, skin contact, eye contact, and accidental ingestion. |
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all handling of this compound (both in its pure form and in solution) is conducted with strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): At a minimum, wear a laboratory coat, safety goggles with side shields, and chemical-resistant gloves (nitrile gloves are a common choice).[1] For procedures with a higher risk of aerosolization, such as handling the solid compound, additional respiratory protection may be necessary.[1]
-
Ventilation: All handling of this compound should occur inside a certified chemical fume hood to prevent the inhalation of dust or vapors and to contain any potential spills.[2][3]
-
Spill Management: Maintain a readily accessible spill kit appropriate for potent chemical compounds. In the event of a spill, evacuate the area, ensure adequate ventilation, and follow your institution's established spill response procedures.[4]
Step-by-Step Disposal Procedure for this compound
The absence of a specific SDS necessitates a universal hazardous waste disposal procedure. The foundational principle is to treat the compound as hazardous and to consult your institution's Environmental Health and Safety (EHS) office for final disposal.[2][3]
Step 1: Waste Segregation and Collection
-
Do Not Mix: Do not mix this compound waste with any other chemical waste streams.[3] Proper segregation is crucial to prevent dangerous chemical reactions.[2]
-
Liquid Waste: Collect all solutions containing this compound (e.g., from experiments, stock solutions) in a designated, leak-proof, and chemically compatible hazardous waste container.
-
Solid Waste: Collect all materials contaminated with this compound, such as pipette tips, gloves, weighing papers, and vials, in a separate, sealed, and clearly labeled hazardous waste container.[1][3] For chemically contaminated broken glass or sharps, use a designated puncture-resistant container.[5]
Step 2: Containerization and Labeling
-
Container Integrity: Use only sturdy, chemically resistant containers with secure, tight-fitting lids.[6]
-
Labeling: As soon as the first drop of waste is added, the container must be clearly labeled.[2] The label must include:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound".
-
The approximate concentration and volume of this compound and the identity of any solvents in the container.
-
The accumulation start date (the date the first waste was added).[2]
-
The name and contact information of the principal investigator or responsible researcher.[2]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area within the laboratory.[7]
-
Safe Storage: The SAA must be under the control of laboratory personnel, away from sources of ignition, and segregated from incompatible chemicals.[3][7] Ensure secondary containment is used for all liquid hazardous waste.[6]
Step 4: Arranging for Final Disposal
-
Contact EHS: When the waste container is full or has reached the storage time limit set by your institution, submit a hazardous waste pickup request to your EHS office.[3]
-
Provide Information: Provide the EHS office with all available information about this compound, including its identity as a potent PROTAC degrader and any solvents used.
-
Professional Disposal: The ultimate disposal of this uncharacterized waste must be handled by a licensed hazardous waste disposal company arranged by your EHS office.[3] Never dispose of this compound down the drain or in the regular trash.[4][6]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of a research chemical like this compound, for which a specific Safety Data Sheet is unavailable.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling MS8847
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of MS8847, a potent EZH2 PROTAC degrader. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Given that this compound is a potent compound intended for research purposes, a comprehensive approach to personal protection is mandatory. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specific Recommendations |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Use chemically resistant gloves (e.g., nitrile). |
| Body Protection | Wear a laboratory coat. An impervious gown may be necessary for procedures with a higher risk of splashes.[1] |
| Respiratory Protection | Use in a well-ventilated area. A chemical fume hood is recommended for handling the solid compound and preparing stock solutions.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical for the safety of laboratory personnel and to maintain the integrity of this compound.
Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the container is compromised, handle it within a chemical fume hood and wear appropriate PPE.
Storage:
-
Store this compound in a cool, well-ventilated area.
-
Keep the container tightly closed.
Handling:
-
All handling of the solid compound and preparation of solutions should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the area where this compound is handled.
-
Wash hands thoroughly after handling the compound.[3]
In Case of a Spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wear full PPE as outlined above.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[3]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
Collect all contaminated materials in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
Disposal Plan
The disposal of this compound and any associated contaminated materials must be treated as hazardous chemical waste to prevent environmental contamination.[3]
-
Waste Classification: This material should be classified as hazardous chemical waste.[3]
-
Containerization:
-
Collect waste in sturdy, leak-proof, and clearly labeled containers.
-
Ensure containers are compatible with the chemical waste.
-
Keep waste containers tightly closed except when adding waste.[1]
-
-
Disposal Method:
-
Dispose of the contents and container through an approved waste disposal facility in accordance with local, state, and federal regulations.[3]
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
The first rinse from chemically contaminated glassware must be collected as hazardous waste.[2]
-
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
